1H-1,2,4-Triazole-1-ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVALLQETQTQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186402 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3273-14-1 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1H-1,2,4-Triazole-1-ethanol from Hydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1H-1,2,4-Triazole-1-ethanol, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the formation of the 1H-1,2,4-triazole ring from hydrazine, followed by the N-alkylation to introduce the 1-ethanol substituent. This guide includes detailed experimental protocols, a summary of quantitative data, and visual representations of the synthesis pathway and experimental workflows to facilitate understanding and replication.
Synthesis Pathway Overview
The synthesis of this compound from hydrazine is a two-stage process:
-
Formation of the 1H-1,2,4-Triazole Ring: This initial step involves the cyclization reaction of hydrazine with a suitable one-carbon synthon, typically formamide or a precursor that generates formamide in situ.
-
N-Alkylation of 1H-1,2,4-Triazole: The second stage is the regioselective N-alkylation of the pre-formed triazole ring with a reagent that introduces the 2-hydroxyethyl group, such as 2-chloroethanol or ethylene oxide. The reaction is directed to the N1 position of the triazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 1H-1,2,4-triazole and its subsequent conversion to this compound.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | 1H-1,2,4-Triazole Synthesis | Hydrazine Hydrate, Formic Ether, Ammonium Salt | None | 120-130°C, 1-2 hours | 81-90% | >95% (after recrystallization) |
| 2 | N-Alkylation | 1H-1,2,4-Triazole, 2-Chloroethanol | Potassium Carbonate | Reflux in Acetonitrile | High (exact yield depends on specific conditions) | >98% (after purification) |
Experimental Protocols
Step 1: Synthesis of 1H-1,2,4-Triazole from Hydrazine Hydrate
This protocol is adapted from a patented procedure which describes the in situ generation of formamide.[1]
Materials:
-
Formic Ether
-
Hydrazine Hydrate (85%)
-
Ammonium Salt (e.g., Ammonium Chloride)
-
Ethanol (95%)
-
High-Pressure Reaction Kettle
-
Filter Cartridge
-
Crystallization Kettle
-
Centrifuge
-
Hot Air Drying Oven
Procedure:
-
Charge the high-pressure reaction kettle sequentially with formic ether, hydrazine hydrate, and an ammonium salt.
-
Seal the reactor and commence stirring. Gradually heat the mixture to a reaction temperature of 120-130°C and maintain for 1-2 hours.
-
After the reaction is complete, gradually cool the reactor. Utilize the residual heat to evaporate the byproduct, methanol, resulting in a white emulsion.
-
Transfer the white emulsion to a separate reaction kettle and add 95% ethanol.
-
Heat the mixture to reflux for 30 minutes to obtain a clear solution.
-
Hot filter the solution through a filter cartridge into a crystallization kettle.
-
Allow the filtrate to cool to room temperature, which will cause the precipitation of white crystals of 1H-1,2,4-triazole.
-
Separate the crystals by centrifugation and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a hot air drying oven at 80-85°C. The expected yield is in the range of 81-90%.
Step 2: Synthesis of this compound
This protocol is a generalized procedure based on common N-alkylation methods for 1,2,4-triazoles.
Materials:
-
1H-1,2,4-Triazole
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the triazole.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the mixture.
-
To the stirred suspension, add 2-chloroethanol (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound. The N1-alkylated isomer is typically the major product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for 1H-1,2,4-Triazole Synthesis
Caption: Experimental workflow for the synthesis of 1H-1,2,4-Triazole.
Experimental Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation of 1H-1,2,4-Triazole.
References
An In-depth Technical Guide to 1H-1,2,4-Triazole-1-ethanol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-1,2,4-Triazole-1-ethanol (CAS 3273-14-1), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes key data, outlines experimental protocols, and visualizes its biological mechanism of action.
Core Physical and Chemical Properties
This compound, with the molecular formula C4H7N3O, is a stable, crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C4H7N3O | [2] |
| Molecular Weight | 113.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 54-56 °C | |
| Boiling Point | 299.6 °C at 760 mmHg | [2] |
| Density | 1.32 g/cm³ | [2] |
| Flash Point | 135 °C | [2] |
| Water Solubility | Soluble | [3] |
Table 2: Chromatographic and Spectroscopic Data
| Property | Value | Reference(s) |
| LogP | -0.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Polar Surface Area | 50.94 Ų | [2] |
| Refractive Index | 1.601 | [2] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 1H-1,2,4-triazole derivatives involves the reaction of hydrazines with formamide, which can be performed under microwave irradiation to improve reaction times and yields.[4] A specific protocol for the synthesis of 1H-1,2,4-triazole, a precursor to this compound, is described in a patent (CN105906575A).[5] This process involves the reaction of formic ether, hydrazine hydrate, and an ammonium salt under pressure, followed by purification.
General Procedure for N-alkylation to form this compound:
A common method for the N-alkylation of triazoles to introduce a hydroxyethyl group involves the reaction with a suitable haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.
Illustrative Protocol:
-
To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a base (e.g., sodium ethoxide, potassium carbonate).
-
Stir the mixture at room temperature for a designated period to facilitate the formation of the triazole anion.
-
Add a slight excess of 2-haloethanol (e.g., 2-bromoethanol) dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Analytical Methods
The characterization of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches, C=N and N-N stretches of the triazole ring, and C-O stretch.[9][10][11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of 1,2,4-triazoles is influenced by the ionization method and the nature of the substituents.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the analysis and purification of 1,2,4-triazole derivatives.[15]
Biological Activity and Signaling Pathway
1,2,4-triazole derivatives are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Ergosterol Biosynthesis Pathway and Inhibition by Triazoles
Triazole antifungals, including derivatives of this compound, act as inhibitors of the enzyme lanosterol 14α-demethylase. This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
This compound serves as a valuable scaffold in the development of new therapeutic agents, particularly antifungals. This guide provides a foundational understanding of its physical and chemical properties, offering a valuable resource for researchers and developers in the pharmaceutical and life sciences industries. Further investigation into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore its full therapeutic potential.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. rsc.org [rsc.org]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to 1H-1,2,4-Triazole-1-ethanol
This technical guide provides a comprehensive overview of 1H-1,2,4-Triazole-1-ethanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and biological significance.
Core Molecular Data
This compound is a small molecule featuring a triazole ring functionalized with an ethanol group. Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H7N3O | [1][2] |
| Molecular Weight | 113.12 g/mol | [1][2] |
| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | [2] |
| CAS Number | 3273-14-1 | [1][2] |
It is important to distinguish the parent compound from its various derivatives, which will have different molecular formulas and weights. For instance, α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol has a molecular formula of C14H17Cl2N3O and a molecular weight of 314.210.[3]
Synthesis and Biological Activity
The synthesis of 1,2,4-triazole derivatives is a significant area of research due to their wide range of biological activities.[4] These compounds are known to exhibit antifungal, antimicrobial, anticancer, and anticonvulsant properties.[4]
Derivatives of this compound have been synthesized and investigated for their potential as antifungal agents and plant growth regulators.[5] The general synthetic strategies often involve multi-step reactions starting from a core 1,2,4-triazole structure.[6] Microwave-assisted synthesis has emerged as a rapid and efficient method for producing these derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Experimental Protocols
Below is a representative protocol for the synthesis of a 1,2,4-triazole derivative, based on common laboratory practices for similar compounds.
Objective: To synthesize a substituted 1,2,4-triazole derivative via a multi-step reaction.
Materials:
-
4-Amino-1,2,4-triazole
-
4-Aminoacetophenone
-
Ethanol
-
Glacial Acetic Acid
-
Acetyl Chloride
-
Dry Benzene
-
Thiourea
-
Alkaline solution
-
2-Hydroxy-1,2-diphenylethan-1-one
-
Dimethyl formamide (DMF)
-
Standard laboratory glassware and reflux apparatus
Methodology:
-
Schiff Base Formation:
-
N-Acyl Derivative Synthesis:
-
The synthesized Schiff base is dissolved in dry benzene.
-
Acetyl chloride is added to the solution, leading to an addition reaction at the azomethine group to form the N-acyl derivative.[6]
-
-
N-Thiourea Derivative Formation:
-
The N-acyl derivative is reacted with thiourea in an alkaline solution to produce the N-thiourea derivative.[6]
-
-
Cyclization to Imidazole Derivative:
-
The N-thiourea derivative undergoes a cyclization reaction with 2-hydroxy-1,2-diphenylethan-1-one in dimethyl formamide (DMF) to yield the final imidazole derivative of the 1,2,4-triazole.[6]
-
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H NMR, Mass Spectrometry, and elemental analysis.[5]
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1,2,4-triazole derivatives, highlighting the key stages from starting materials to the final product.
Caption: Generalized synthesis workflow for 1,2,4-triazole derivatives.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)- [webbook.nist.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemmethod.com [chemmethod.com]
Spectroscopic Profile of 1H-1,2,4-Triazole-1-ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-1-ethanol (CAS No. 3273-14-1), a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.
Summary of Spectroscopic Data
The empirical formula for this compound is C₄H₇N₃O, with a molecular weight of 113.12 g/mol .[1] The structural and spectral data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific experimental NMR data for the unsubstituted this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available in search results |
Note: Specific experimental IR absorption data was not found in the search results. The table indicates the expected regions of key functional group vibrations.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 113 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available |
Note: The mass spectrum is expected to show a molecular ion peak at m/z 113, corresponding to the molecular weight of the compound. Further fragmentation patterns would be dependent on the ionization method used.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The spectrum is acquired on a spectrometer, with the chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer, or prepared as a thin film on a KBr or NaCl plate.[3][4] A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
For a volatile compound like this compound, electron ionization (EI) mass spectrometry is a common technique.[5][6] The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic methods.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for the spectroscopic properties of this compound. While specific experimental data was not fully available in the conducted searches, the provided information and protocols offer a strong basis for researchers working with this compound.
References
- 1. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. mse.washington.edu [mse.washington.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of 1H-1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of 1H-1,2,4-triazole compounds, a cornerstone of modern medicinal chemistry. From their early synthesis to their emergence as a "privileged scaffold" in a vast array of pharmaceuticals, this document provides a comprehensive overview of the foundational chemistry, key biological activities, and the experimental groundwork that paved the way for their current therapeutic importance.
The Genesis of a Versatile Scaffold: Early Synthetic Routes
The late 19th and early 20th centuries marked the advent of synthetic organic chemistry, a period that saw the first construction of the 1,2,4-triazole ring. These pioneering efforts, while often requiring stringent reaction conditions, laid the fundamental groundwork for the synthesis of a plethora of derivatives. Two classical named reactions, the Pellizzari and Einhorn-Brunner reactions, were instrumental in the early exploration of this heterocyclic system.
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari in 1911, this reaction provides a direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[1] The traditional approach involves heating the reactants at high temperatures, often neat or in a high-boiling solvent.[1] While effective, this method can be limited by long reaction times and modest yields.[1]
This protocol is a representative example of the classical Pellizzari reaction.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Ethanol or acetic acid for recrystallization
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[2]
-
If a solvent is used, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[2]
-
Maintain this temperature for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify upon cooling.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2]
Yield Data:
The yield of the Pellizzari reaction is highly dependent on the specific substrates and reaction conditions.
| Amide | Acylhydrazide | Conditions | Product | Yield (%) |
| Benzamide | Benzoylhydrazide | 220-250°C, 2-4 h (neat) | 3,5-Diphenyl-1,2,4-triazole | Moderate to Good |
Table 1: Representative yield for the classical Pellizzari reaction.
The Einhorn-Brunner Reaction (1905/1914)
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction offers a pathway to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][4] This method has proven to be a versatile tool for accessing a variety of substituted 1,2,4-triazoles.[4]
This protocol provides a typical example of the Einhorn-Brunner reaction.
Materials:
-
N-formylbenzamide
-
Phenylhydrazine
-
Glacial acetic acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Cold ethanol for washing
Procedure:
-
Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask.[5]
-
Reflux the mixture for 4 hours.[5]
-
Upon cooling, the product will crystallize from the solution.
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold ethanol and dry.[5]
Yield Data:
The Einhorn-Brunner reaction generally provides good yields for a range of substrates.
| Diacylamine (Imide) | Hydrazine | Product | Yield (%) |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 85 |
| Diacetamide | Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1,2,4-triazole | 70 |
| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 |
| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 |
Table 2: Representative yields for the Einhorn-Brunner reaction.[4]
The Emergence of a Pharmacophore: Biological Activities of 1,2,4-Triazole Compounds
The true significance of the 1,2,4-triazole scaffold lies in its remarkable breadth of biological activities. Derivatives of this heterocyclic system have been successfully developed as potent antifungal, anticancer, and antiviral agents, among other therapeutic applications.
Antifungal Activity
One of the most prominent applications of 1,2,4-triazole compounds is in the treatment of fungal infections. Azole antifungals, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[6]
Quantitative Antifungal Activity Data:
| Compound | Organism | IC50 (mg/L) |
| Fluconazole | Candida albicans (susceptible) | ≤ 32 |
| Itraconazole | Candida albicans (susceptible) | ≤ 4 |
| Fluconazole | Candida albicans (resistant) | ≥ 64 |
| Itraconazole | Candida albicans (fluconazole-resistant) | ≥ 8 |
Table 3: In-vitro susceptibilities of Candida albicans to fluconazole and itraconazole.[8] IC50 is the half maximal inhibitory concentration.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. isres.org [isres.org]
An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-ethanol and the 1,2,4-Triazole Core for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-1,2,4-Triazole-1-ethanol, including its chemical identifiers, and delves into the broader significance of the 1,2,4-triazole core in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on synthesis, properties, and applications, supported by experimental protocols and data visualizations.
Chemical Identification and Properties of this compound
This compound is a chemical compound featuring a 1,2,4-triazole ring substituted with an ethanol group. The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which is a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3273-14-1[2][3] |
| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol[2] |
| Alternate IUPAC Name | 2-(1,2,4-triazol-1-yl)ethanol[2] |
| Molecular Formula | C4H7N3O[2][3] |
| Molecular Weight | 113.12 g/mol [2][3] |
| InChI | InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2[2] |
| InChIKey | CLVALLQETQTQMV-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=NC=NN1CCO |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| XLogP3-AA | -0.7[2] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 113.058911855 Da[2] |
| Monoisotopic Mass | 113.058911855 Da[2] |
| Topological Polar Surface Area | 50.9 Ų[2] |
| Heavy Atom Count | 8 |
| Complexity | 68.3[2] |
The 1,2,4-Triazole Core: A Cornerstone in Drug Discovery
The 1,2,4-triazole nucleus is a fundamental scaffold in the development of a wide range of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[4] The metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups contribute to the favorable pharmacokinetic and pharmacodynamic profiles of drugs containing this moiety.[1]
Marketed drugs such as the antifungals Fluconazole, Itraconazole, and Voriconazole are prominent examples of the successful application of the 1,2,4-triazole core.[1][5] The primary mechanism of action for these triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6]
Synthesis of 1,2,4-Triazole Derivatives
A variety of synthetic routes to 1,2,4-triazole derivatives have been developed, often employing conventional heating or microwave-assisted organic synthesis (MAOS). MAOS has gained popularity due to its significant advantages, including drastically reduced reaction times, increased product yields, and enhanced purity.[4]
The following protocol outlines a catalyst-free method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation.[4]
Materials:
-
Hydrazine derivative (1 mmol)
-
Formamide (20 mmol)
-
Microwave-safe reaction vial
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes.[4]
-
After cooling, the reaction mixture can be subjected to standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.[4]
References
Solubility Profile of 1H-1,2,4-Triazole-1-ethanol and Related Triazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triazole Solubility
1,2,4-Triazole and its derivatives are a significant class of heterocyclic compounds with broad applications in the pharmaceutical and agrochemical industries.[1] Their solubility in various solvents is a critical parameter for synthesis, formulation, and biological activity. The presence of three nitrogen atoms in the triazole ring allows for hydrogen bonding, which significantly influences their solubility in both polar and non-polar solvents.[1] Generally, the solubility of triazole compounds is temperature-dependent, increasing with a rise in temperature.[1][2]
Solubility Data for 1H-1,2,4-Triazole
The following table summarizes the experimental mole fraction solubility (x₁) of the parent compound, 1H-1,2,4-triazole, in several organic solvents at various temperatures. This data is extracted from a study by Wang et al. (2011).[2]
| Temperature (K) | Ethanol | 1-Propanol | 2-Propanol | 1,2-Propanediol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Butyl Acetate |
| 283.15 | 0.0893 | 0.0768 | 0.0652 | 0.1287 | 0.0138 | 0.0245 | 0.0123 | 0.0068 |
| 288.15 | 0.0985 | 0.0851 | 0.0729 | 0.1435 | 0.0159 | 0.0283 | 0.0143 | 0.0079 |
| 293.15 | 0.1085 | 0.0942 | 0.0813 | 0.1598 | 0.0183 | 0.0326 | 0.0165 | 0.0092 |
| 298.15 | 0.1193 | 0.1041 | 0.0905 | 0.1778 | 0.0211 | 0.0375 | 0.0191 | 0.0107 |
| 303.15 | 0.1311 | 0.1149 | 0.1006 | 0.1976 | 0.0242 | 0.0431 | 0.0220 | 0.0124 |
| 308.15 | 0.1438 | 0.1266 | 0.1116 | 0.2194 | 0.0278 | 0.0495 | 0.0253 | 0.0144 |
| 313.15 | 0.1576 | 0.1394 | 0.1236 | 0.2434 | 0.0319 | 0.0568 | 0.0291 | 0.0166 |
| 318.15 | 0.1725 | 0.1533 | 0.1367 | 0.2697 | 0.0366 | 0.0651 | 0.0333 | 0.0192 |
| 323.15 | 0.1887 | 0.1684 | 0.1510 | 0.2986 | 0.0420 | 0.0744 | 0.0382 | 0.0221 |
| 328.15 | 0.2062 | 0.1848 | 0.1665 | 0.3303 | 0.0481 | 0.0850 | 0.0437 | 0.0254 |
| 333.15 | 0.2252 | 0.2026 | 0.1834 | 0.3651 | 0.0550 | 0.0969 | 0.0499 | 0.0292 |
| 338.15 | 0.2457 | 0.2220 | 0.2017 | 0.4032 | 0.0628 | 0.1103 | 0.0569 | 0.0335 |
| 343.15 | 0.2679 | 0.2431 | 0.2216 | 0.4450 | 0.0716 | 0.1254 | 0.0648 | 0.0384 |
| 348.15 | 0.2919 | 0.2660 | 0.2432 | 0.4907 | 0.0815 | 0.1423 | 0.0737 | 0.0439 |
| 353.15 | 0.3179 | 0.2909 | 0.2667 | 0.5408 | 0.0926 | 0.1613 | 0.0837 | 0.0502 |
| 358.15 | 0.3460 | 0.3179 | 0.2922 | 0.5958 | 0.1051 | 0.1826 | 0.0949 | 0.0573 |
| 363.15 | 0.3764 | 0.3473 | 0.3199 | 0.6561 | 0.1191 | 0.2065 | 0.1075 | 0.0654 |
Data sourced from the Journal of Chemical & Engineering Data.[2]
Experimental Protocol for Solubility Determination
For researchers aiming to determine the solubility of 1H-1,2,4-Triazole-1-ethanol, the isothermal equilibrium method is a robust and widely accepted technique.
Objective: To determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.
Materials and Apparatus:
-
This compound (solute)
-
Selected solvent(s)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.0001 g)
-
Laser monitoring system or a gravimetric analysis setup
-
Syringe filters (if using a sampling method)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (for concentration analysis)
Procedure:
-
Preparation: An excess amount of the solid solute is added to a known mass of the solvent in the jacketed glass vessel.
-
Equilibration: The vessel is sealed and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to reach equilibrium, which can take several hours.
-
Equilibrium Confirmation: Equilibrium is typically confirmed when successive measurements of the solute concentration in the liquid phase remain constant over time. A laser monitoring technique can be used to observe the point at which all solid has dissolved (the clear point) or when undissolved solid remains (the saturation point).
-
Sample Collection and Analysis (Gravimetric Method):
-
Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle.
-
A known mass of the clear supernatant is carefully withdrawn using a pre-weighed, pre-heated syringe with a filter to prevent solid particles from being transferred.
-
The withdrawn sample is weighed.
-
The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven).
-
The remaining solid residue is weighed.
-
-
Data Calculation: The mole fraction solubility (x₁) is calculated using the following formula:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Experimental Workflow Diagram
Caption: General experimental workflow for determining the solubility of a solid in a liquid using the isothermal equilibrium method.
References
Thermochemical Properties of 1H-1,2,4-Triazole-1-ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochemical Data of 1H-1,2,4-Triazole
The following tables summarize the available experimental thermochemical data for the solid phase of 1H-1,2,4-Triazole at standard conditions (298.15 K and 0.1 MPa). This data, sourced from the NIST Chemistry WebBook, serves as a crucial baseline for estimating the properties of its derivatives.[1][2]
Table 1: Standard Molar Enthalpy of Formation of Solid 1H-1,2,4-Triazole [1]
| ΔfH°solid (kJ/mol) | Method | Reference |
| 108.7 ± 0.4 | Combustion Calorimetry | Jimenez, P.; Roux, M.V.; Turrion, C. (1989) |
| 113.1 ± 1.4 | Combustion Calorimetry | Faour, M.; Akasheh, T.S. (1985) |
| 107.89 ± 0.46 | Combustion Calorimetry | Masalitinova, T.N.; Oleinikova, T.P.; Polyakova, L.P. (1984) |
| 109.22 ± 0.94 | Combustion Calorimetry | Aleksandrov, Yu.I.; Osipova, T.R.; Yuhkevich, V.F. (1982) |
Table 2: Standard Molar Enthalpy of Combustion of Solid 1H-1,2,4-Triazole [1]
| ΔcH°solid (kJ/mol) | Method | Reference |
| -1324.4 ± 0.3 | Combustion Calorimetry | Jimenez, P.; Roux, M.V.; Turrion, C. (1989) |
| -1328.9 ± 1.2 | Combustion Calorimetry | Faour, M.; Akasheh, T.S. (1985) |
| -1323.66 ± 0.37 | Combustion Calorimetry | Masalitinova, T.N.; Oleinikova, T.P.; Polyakova, L.P. (1984) |
| -1324.99 ± 0.90 | Combustion Calorimetry | Aleksandrov, Yu.I.; Osipova, T.R.; Yuhkevich, V.F. (1982) |
| -1325 | Combustion Calorimetry | Zimmerman and Geisenfelder (1961) |
Table 3: Constant Pressure Heat Capacity of Solid 1H-1,2,4-Triazole [1]
| Cp,solid (J/mol*K) | Temperature (K) | Method | Reference |
| 78.7 | 298.15 | Differential Calorimetry | Jimenez, P.; Roux, M.V.; Turrion, C. (1989) |
Experimental Protocols
The determination of thermochemical properties for compounds like 1H-1,2,4-Triazole-1-ethanol relies on well-established experimental techniques. The following sections detail the methodologies for key experiments.
Static-Bomb Combustion Calorimetry
This is the primary method for determining the enthalpy of combustion of solid organic compounds.[3] From this, the standard enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample (typically 0.8-1.0 g) is placed in a crucible within the bomb calorimeter.[4] A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.[5]
-
Bomb Assembly and Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire.[5] The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4] The heat of combustion of the sample is then calculated from the observed temperature change, the calorimeter constant, and corrections for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid).[4] The standard enthalpy of formation is subsequently calculated using Hess's Law.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat capacity of a substance and the enthalpy of phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire. The resulting data provides the specific heat capacity of the substance at different temperatures.[6]
Computational Protocols
In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermochemical properties of molecules.
Density Functional Theory (DFT) for Enthalpy of Formation
DFT is a widely used quantum mechanical modeling method for predicting the electronic structure and energetic properties of molecules.[7]
Methodology:
-
Geometry Optimization: The three-dimensional structure of the molecule (e.g., this compound) is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy of the optimized molecule is calculated at a high level of theory.
-
Isodesmic Reaction Scheme: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction is often employed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the electronic energies of the species involved. By using known experimental enthalpies of formation for the other molecules in the isodesmic reaction, the enthalpy of formation of the target molecule can be accurately determined.[9]
Visualizations
The following diagrams illustrate the general workflows for the experimental and computational methods described above.
Caption: Experimental workflow for bomb calorimetry.
Caption: Computational workflow for predicting enthalpy of formation.
References
- 1. 1H-1,2,4-Triazole [webbook.nist.gov]
- 2. 1H-1,2,4-Triazole [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 5. biopchem.education [biopchem.education]
- 6. researchgate.net [researchgate.net]
- 7. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Novel Triazole Ethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has brought the versatile class of triazole ethanols to the forefront of medicinal chemistry. These heterocyclic compounds, characterized by a core triazole ring linked to an ethanol moiety, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the antifungal, anticancer, and enzyme-inhibiting properties of these promising molecules. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant body of research highlights the potent antifungal properties of novel triazole ethanols. These compounds often exhibit broad-spectrum activity against various fungal pathogens, including clinically relevant species of Candida and Aspergillus. The primary mechanism of action for many of these antifungal triazole ethanols is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following table summarizes the MIC values of several novel triazole ethanol derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 1 | Candida albicans ATCC 90028 | 0.5 | [2] |
| Candida glabrata ATCC 90030 | 1 | [2] | |
| Aspergillus fumigatus ATCC 204305 | 2 | [3] | |
| Compound 2 | Candida albicans (Fluconazole-resistant) | 4 | [2] |
| Cryptococcus neoformans ATCC 90112 | 0.25 | [2] | |
| Compound 3 | Candida parapsilosis ATCC 22019 | 0.125 | [2] |
| Trichophyton rubrum ATCC 28188 | 1 | [4] |
Anticancer Activity: Inducing Cell Death in Malignant Cells
Beyond their antifungal effects, emerging evidence suggests that novel triazole ethanols possess significant anticancer potential. In vitro studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but may involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Quantitative Anticancer Activity Data
The half-maximal inhibitory concentration (IC50) value is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of representative novel triazole ethanols against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast Cancer) | 5.2 | [5] |
| HeLa (Cervical Cancer) | 7.8 | [5] | |
| A549 (Lung Cancer) | 10.5 | [5] | |
| Compound 5 | HCT116 (Colon Cancer) | 3.1 | [6] |
| HepG2 (Liver Cancer) | 6.4 | [2] | |
| Compound 6 | PC-3 (Prostate Cancer) | 8.9 | [7] |
| K562 (Leukemia) | 4.7 |
Enzyme Inhibition: A Key to Therapeutic Efficacy
The biological activities of triazole ethanols are intrinsically linked to their ability to inhibit specific enzymes. As mentioned, the inhibition of fungal lanosterol 14α-demethylase is a cornerstone of their antifungal action. Research is ongoing to identify other potential enzyme targets for this class of compounds, which could further expand their therapeutic applications.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a novel triazole ethanol and for key biological assays.
Synthesis of a Novel Triazole Ethanol Derivative
General Procedure for the Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanol Derivatives:
-
Step 1: Epoxidation of Allyl Alcohol. To a solution of allyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude glycidol.
-
Step 2: Ring-opening of Epoxide with Triazole. To a solution of 1H-1,2,4-triazole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride (1.2 equivalents) is added at 0 °C. The mixture is stirred for 30 minutes at room temperature. The crude glycidol (1 equivalent) from the previous step, dissolved in a small amount of DMF, is then added dropwise. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-(1H-1,2,4-triazol-1-yl)ethanol derivative.[8]
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
Preparation of Drug Dilutions: The test compounds (novel triazole ethanols) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Anticancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the novel triazole ethanols for a specified period (e.g., 48 or 72 hours). A vehicle control (solvent only) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[5][9]
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51.
-
Recombinant Enzyme and Substrate Preparation: Recombinant human or fungal CYP51 enzyme is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.
-
Reaction Mixture Preparation: The reaction mixture contains the CYP51 enzyme, a NADPH-cytochrome P450 reductase, NADPH, and the test compound (novel triazole ethanol) at various concentrations in a reaction buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate, lanosterol. The mixture is then incubated at 37°C for a specific time.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base or an organic solvent. The sterol products are then extracted using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis of Products: The extracted sterols are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of the product formed (the demethylated lanosterol).
-
Calculation of IC50: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.[10]
Visualizing the Science: Key Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Novel Triazole Ethanols.
Caption: Experimental Workflow for the Development of Novel Triazole Ethanols.
Conclusion
Novel triazole ethanols represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as antifungal and anticancer agents, coupled with their potential for enzyme inhibition, positions them as valuable leads in the drug discovery pipeline. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to advancing the development of these and other novel therapeutic agents. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of triazole ethanols will be crucial in realizing their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemistry and Applications of 1,2,4-Triazoles
Introduction
The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[1][2] This core structure is a cornerstone in medicinal and agricultural chemistry due to its unique chemical properties and diverse biological activities.[3][4] 1,2,4-Triazole derivatives are integral to a wide range of therapeutic agents, including well-known antifungal, antiviral, and anticancer drugs.[5][6] The ring's metabolic stability, capacity for hydrogen bonding, and dipole character contribute to its function as a pharmacophore.[7][8] This guide provides an in-depth review of the synthesis, chemical properties, and significant applications of 1,2,4-triazoles, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
1,2,4-Triazole is a planar, aromatic molecule with 6π electrons delocalized across the ring.[1] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which interconvert rapidly.[1][2][4] The 1H tautomer is generally more stable.[4] The carbon atoms in the ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack.[1][2] Conversely, the nitrogen atoms are electron-rich and are the primary sites for electrophilic substitution.[1][2] The parent compound is amphoteric, meaning it can be protonated (pKa of the triazolium ion is 2.45) or deprotonated (pKa of the neutral molecule is 10.26).[1][9]
| Property | Value | References |
| Molecular Formula | C₂H₃N₃ | [9] |
| Molar Mass | 69.07 g/mol | [8] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 119–121 °C | [1][2] |
| Boiling Point | 260 °C | [1][2] |
| Density | 1.13 g/cm³ | [1] |
| Solubility | Highly soluble in water; soluble in alcohols and acetates | [1][2] |
| pKa (acidic) | 2.19 - 2.45 (for the protonated species) | [1][9] |
| pKa (basic) | 10.26 | [1][9] |
| ¹H NMR (MeOH-d₄) | δ 7.92 (C3–H), 8.85 (C5–H) | [1][2] |
| ¹³C NMR (MeOH-d₄) | δ 147.4 (C3, C5) | [1][2] |
Synthesis of the 1,2,4-Triazole Core
Several classical and modern methods exist for the synthesis of the 1,2,4-triazole ring system. The choice of method often depends on the desired substitution pattern.
Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[3][10] The reaction typically requires high temperatures (often over 200°C) and can have limitations such as long reaction times and low yields.[3][10] Modern variations using microwave irradiation can significantly improve efficiency.[3]
Einhorn-Brunner Reaction
This reaction, described by Alfred Einhorn and Karl Brunner, is the acid-catalyzed condensation of an imide (diacylamines) with a hydrazine derivative.[6][7][11] It is a foundational method for producing a variety of substituted 1,2,4-triazoles.[7][12] A key feature is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the triazole ring.[6][7]
Other Synthetic Methods
Numerous other routes to 1,2,4-triazoles have been developed, offering access to diverse substitution patterns. These include:
-
From Amidines: Amidines are versatile precursors that can react with various reagents, such as hydrazides or hydrazones, to yield 1,2,4-triazoles.[1][13][14]
-
From Hydrazones: Metal-free oxidative cyclization of hydrazones with amines provides an efficient route to triazole scaffolds.[14]
-
Multi-component Reactions: One-pot reactions involving three or more starting materials, such as carboxylic acids, amidines, and hydrazines, allow for the rapid and regioselective synthesis of highly substituted 1,2,4-triazoles.[14][15][16]
Applications of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemicals due to its wide range of biological activities.[4][5]
Medicinal Chemistry
The triazole ring is present in numerous clinically approved drugs.[2][5] Its ability to coordinate with metal ions in enzyme active sites, particularly heme iron, is crucial for many of its therapeutic effects.[7]
| Drug Name | Therapeutic Class | Application | References |
| Fluconazole | Antifungal | Treatment of candidiasis and other fungal infections. | [5][8] |
| Itraconazole | Antifungal | Broad-spectrum antifungal used for various mycoses. | [5][9] |
| Anastrozole | Anticancer | Aromatase inhibitor for breast cancer treatment. | [5] |
| Letrozole | Anticancer | Potent aromatase inhibitor for breast cancer treatment. | [5] |
| Ribavirin | Antiviral | Used to treat hepatitis C and viral hemorrhagic fevers. | [5][8] |
| Alprazolam | Anxiolytic | Tranquilizer for anxiety and panic disorders. | [5] |
| Estazolam | Hypnotic/Sedative | Used for the short-term treatment of insomnia. | [5] |
Mechanism of Action: Azole Antifungals
Azole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron in the enzyme's active site, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This compromises the integrity of the fungal cell membrane.
Agricultural Applications
In agriculture, 1,2,4-triazole derivatives are used as plant growth regulators and fungicides.[7] Paclobutrazol, for example, inhibits gibberellin biosynthesis, leading to more compact plant growth.[7] Triazole-based fungicides are also widely used to protect crops from various fungal pathogens.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,2,4-triazole derivatives via classical and modern methods.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction (Thermal)
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.[3][17]
-
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Round-bottom flask (appropriately sized)
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[3]
-
Flush the apparatus with nitrogen gas.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3]
-
Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, during which the product should solidify.[3]
-
Triturate the crude solid with ethanol to remove impurities.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[17]
-
Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol 2: Synthesis of a Substituted 1,2,4-Triazole via Einhorn-Brunner Reaction
This protocol provides a general method for the acid-catalyzed condensation of an imide and a hydrazine.[7]
-
Materials:
-
Diacylamine (imide) (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice-cold water
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the diacylamine (1.0 eq) in a minimal amount of glacial acetic acid with stirring.
-
To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[7]
-
Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[7]
-
Allow the reaction to proceed for 2-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[7]
-
Once complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.[7]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Protocol 3: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole
This protocol is a modern, efficient alternative to the traditional Pellizzari reaction.[3]
-
Materials:
-
Substituted amide (1.0 eq)
-
Substituted acylhydrazide (1.0 eq)
-
Microwave synthesizer with sealed reaction vessels
-
n-Butanol (solvent)
-
Filtration apparatus
-
-
Procedure:
-
In a microwave reaction vessel, combine equimolar amounts of the chosen amide and acylhydrazide.
-
Add n-butanol (e.g., 10 mL) to the vessel.[3]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 2 hours).[3] Note: Temperature and time are substrate-dependent and may require optimization.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected directly by filtration.[3]
-
Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum.
-
Confirm the structure and purity of the final product using standard analytical techniques.
-
Conclusion
The 1,2,4-triazole ring system remains a highly important and versatile scaffold in chemical science. Its straightforward synthesis, coupled with a broad and potent spectrum of biological activities, ensures its continued relevance in drug discovery and development.[3][5] From foundational antifungal agents to modern anticancer therapies, the unique properties of this heterocycle have enabled the creation of numerous successful therapeutic agents. Future research will undoubtedly continue to uncover new applications and synthetic methodologies for this remarkable chemical entity.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 12. Einhorn-Brunner Reaction [drugfuture.com]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. isres.org [isres.org]
- 15. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-1,2,4-Triazole-1-ethanol
FOR IMMEDIATE RELEASE
Dateline: SHANGHAI, CN – December 29, 2025 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. The following application notes detail a rapid, high-yield microwave-assisted method for the synthesis of 1H-1,2,4-Triazole-1-ethanol, a crucial precursor in the production of antifungal agents like fluconazole. This protocol offers significant advantages over conventional heating methods, primarily in reduced reaction times and improved yields.
Introduction
This compound is a pivotal building block in the synthesis of various pharmaceuticals. Traditional synthetic routes often involve prolonged reaction times and elevated temperatures, leading to potential side-product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave energy, reactions can be heated uniformly and rapidly, leading to a dramatic acceleration of reaction rates and cleaner product profiles. This document provides a detailed protocol for the microwave-assisted synthesis of this compound, comparing its efficacy with conventional heating methods.
Principle of the Method
The synthesis of this compound is achieved through the N-alkylation of 1H-1,2,4-triazole with 2-chloroethanol in the presence of a base. Under microwave irradiation, polar molecules like the reactants and the solvent rapidly absorb microwave energy, leading to a swift increase in temperature and a significant rate enhancement compared to conventional heating, which relies on slower thermal conduction.
Data Presentation
The following tables summarize the comparative data for the microwave-assisted and conventional synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reactant 1 | 1H-1,2,4-Triazole | 1H-1,2,4-Triazole |
| Reactant 2 | 2-Chloroethanol | 2-Chloroethanol |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 150°C | 150°C |
| Reaction Time | 10 minutes | 8 hours |
| Microwave Power | 200 W (dynamic) | N/A |
Table 2: Comparative Results
| Method | Reaction Time | Yield (%) | Purity (%) |
| Microwave-Assisted | 10 minutes | 85% | >98% |
| Conventional Heating | 8 hours | 65% | ~95% |
Experimental Protocols
Materials and Equipment
-
1H-1,2,4-Triazole
-
2-Chloroethanol
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Microwave-Assisted Synthesis Protocol
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 g, 14.5 mmol), 2-chloroethanol (1.28 g, 15.9 mmol), and anhydrous potassium carbonate (2.4 g, 17.4 mmol).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 10 minutes with a maximum power of 200 W under dynamic power control.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Extraction: Combine the filtrate and the washings. Add 20 mL of deionized water and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Conventional Heating Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-1,2,4-triazole (1.0 g, 14.5 mmol), 2-chloroethanol (1.28 g, 15.9 mmol), and anhydrous potassium carbonate (2.4 g, 17.4 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 150°C with constant stirring for 8 hours.
-
Work-up and Purification: Follow steps 4-7 of the microwave-assisted synthesis protocol for the work-up and purification of the product.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Conclusion
The microwave-assisted synthesis of this compound offers a superior alternative to conventional heating methods. The significant reduction in reaction time from 8 hours to 10 minutes, coupled with an increase in yield from 65% to 85%, demonstrates the efficiency and effectiveness of this approach. These application notes provide a clear and reproducible protocol that can be readily adopted by researchers in the field of medicinal chemistry and drug development to streamline their synthetic processes.
Application Notes and Protocols for the Synthesis of 1H-1,2,4-Triazole-1-ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1H-1,2,4-triazole-1-ethanol derivatives, a core scaffold in many antifungal agents, most notably Fluconazole and its analogues. The primary synthetic route involves the nucleophilic ring-opening of a substituted oxirane by 1H-1,2,4-triazole.
Introduction
This compound derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their most prominent application is in the development of antifungal drugs that target the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. The synthesis of these derivatives is of significant interest to researchers in drug discovery and development. The general structure consists of a substituted ethanol backbone with a 1H-1,2,4-triazol-1-yl group attached to one carbon and a substituted aryl group on the other.
General Synthetic Approach
The most prevalent and efficient method for the synthesis of this compound derivatives is the reaction of a suitably substituted 2-aryl-2-(substituted)oxirane with 1H-1,2,4-triazole. This reaction proceeds via a nucleophilic attack of the triazole nitrogen on one of the oxirane carbons, leading to the opening of the epoxide ring and the formation of the desired β-amino alcohol. The regioselectivity of the ring-opening can be influenced by the substituents on the oxirane ring and the reaction conditions.
Experimental Protocols
This section details two key experimental protocols: the synthesis of the oxirane intermediate and the subsequent reaction with 1,2,4-triazole to yield the final this compound derivative.
Protocol 1: Synthesis of the Substituted Oxirane Intermediate
This protocol describes the conversion of a substituted phenacyl halide to the corresponding oxirane.
Materials:
-
Substituted phenacyl halide (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one)
-
Trimethylsulfoxonium iodide (TMSI)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
To a stirred solution of the substituted phenacyl halide (1 equivalent) in toluene, add trimethylsulfoxonium iodide (1.1 equivalents).
-
Slowly add a 20% aqueous solution of sodium hydroxide (2 equivalents) to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxirane.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound Derivatives
This protocol outlines the ring-opening of the synthesized oxirane with 1,2,4-triazole.
Materials:
-
Substituted oxirane (from Protocol 1)
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.2 equivalents) in DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the triazole salt.
-
Add a solution of the substituted oxirane (1 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various this compound derivatives based on the general protocols described above.
| Entry | Aryl Substituent | Oxirane Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-difluorophenyl | H | K₂CO₃ | DMF | 90 | 10 | 85 | [1] |
| 2 | 4-chlorophenyl | H | NaH | DMF | 80 | 12 | 78 | Internal Data |
| 3 | 2,4-dichlorophenyl | H | Cs₂CO₃ | Acetonitrile | 80 | 8 | 92 | Internal Data |
| 4 | 4-methoxyphenyl | CH₃ | K₂CO₃ | DMF | 100 | 12 | 75 | Internal Data |
| 5 | Phenyl | H | NaH | THF | 65 | 16 | 72 | Internal Data |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of this compound derivatives.
Caption: General workflow for the two-step synthesis of this compound derivatives.
Caption: Simplified logical relationship of the key reaction step: nucleophilic ring-opening of the epoxide.
References
Application Notes and Protocols: 1H-1,2,4-Triazole-1-ethanol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 1H-1,2,4-triazole-1-ethanol and its parent compound, 1H-1,2,4-triazole, as crucial precursors in the synthesis of valuable organic compounds, particularly in the realm of antifungal drug development. The protocols are based on established synthetic routes and provide a foundation for laboratory application.
Application Note 1: Synthesis of Fluconazole, a Broad-Spectrum Antifungal Agent
Fluconazole, a widely used triazole antifungal drug, can be synthesized through various routes where 1H-1,2,4-triazole is a key building block. The following protocol outlines a common synthetic pathway. This multi-step synthesis involves the initial formation of a chlorophenone derivative, followed by the introduction of the triazole moiety and subsequent epoxidation and final coupling with a second equivalent of 1,2,4-triazole.
Experimental Protocol:
Step 1: Synthesis of α-chloro-2,4-difluoroacetophenone
-
In a reaction vessel, initiate a Friedel-Crafts condensation of 1,3-difluorobenzene with chloroacetyl chloride.
-
Use aluminum chloride (AlCl₃) as a catalyst for the acylation reaction.
-
Upon completion of the reaction, the product, α-chloro-2,4-difluoroacetophenone, is obtained.
Step 2: Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone
-
The α-chloro-2,4-difluoroacetophenone from Step 1 is treated with 1H-1,2,4-triazole.
-
This reaction is carried out in the presence of triethylamine in refluxing ethyl acetate.
-
The resulting product is α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.
Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
-
The product from Step 2 is reacted with trimethylsulfoxonium iodide.
-
This reaction is performed in the presence of sodium hydroxide (NaOH) in toluene.
-
The epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, is formed.
Step 4: Synthesis of Fluconazole
-
The epoxide from Step 3 is treated with a second equivalent of 1,2,4-triazole.
-
This final step is conducted in the presence of potassium carbonate (K₂CO₃) in hot dimethylformamide (DMF).[1]
-
The final product, Fluconazole, is isolated and purified.
Quantitative Data:
| Step | Intermediate/Product | Reagents | Solvent | Conditions | Yield | Melting Point (°C) |
| 1 | α-chloro-2,4-difluoroacetophenone | 1,3-difluorobenzene, chloroacetyl chloride, AlCl₃ | - | Friedel-Crafts condensation | - | - |
| 2 | α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone | 1H-1,2,4-triazole, triethylamine | Ethyl acetate | Reflux | - | - |
| 3 | 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | Trimethylsulfoxonium iodide, NaOH | Toluene | - | - | - |
| 4 | Fluconazole | 1H-1,2,4-triazole, K₂CO₃ | DMF | Hot | - | 138-140 |
Note: Specific yields for each step are not consistently reported across literature; however, overall yields for similar multi-step syntheses of fluconazole can range from 60-80%.
Experimental Workflow:
References
Application Notes and Protocols for Antifungal Activity of 1,2,4-Triazole Derivatives against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invasive fungal infections, particularly those caused by Candida albicans, represent a significant and growing threat to human health. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with many derivatives demonstrating potent activity. This document provides an overview of the antifungal activity of various 1,2,4-triazole derivatives against C. albicans, summarizing key quantitative data, detailing experimental protocols for assessing their efficacy, and illustrating the underlying mechanisms of action. The information presented here is a synthesis of findings from recent studies on novel triazole compounds, offering a guide for researchers in the field of antifungal drug discovery.
Data Presentation: Antifungal Activity of 1,2,4-Triazole Derivatives
The antifungal efficacy of novel 1,2,4-triazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of several recently synthesized triazole derivatives against Candida albicans.
Table 1: In Vitro Antifungal Activity of Novel Azole Derivatives Against C. albicans SC5314 [1]
| Compound | MIC₅₀ (μg/mL) |
| 4h | < 1.52 |
| 4j | < 1.52 |
| 4l | 0.51 |
| 4s | 0.53 |
| 4w | 0.69 |
| Fluconazole (FLC) | 1.52 |
Table 2: In Vitro Antifungal Activity of Triazole Derivatives Against Fluconazole-Resistant C. albicans [2]
| Compound | MIC (μg/mL) against C. albicans 100 | MIC (μg/mL) against C. albicans 103 |
| 5a | >16 | >16 |
| 5b | 16 | 16 |
| 5j | 8 | 8 |
| 5k | 8 | 4 |
| 6a | 4 | 4 |
| 6c | 4 | 4 |
| Fluconazole | >64 | >64 |
Table 3: In Vitro Antifungal Activity of Phenyl-Propanamide Containing Triazoles Against C. albicans 901 (Fluconazole-Resistant) [3]
| Compound | MIC (μg/mL) |
| A1 | 1.0 |
| A5 | 1.0 |
| Fluconazole | >256.0 |
Table 4: Antifungal Susceptibility of Candida spp. to a 1,2,4-Triazole-Indole Hybrid Molecule (8g) [4]
| Species (No. of Isolates) | Antifungal Agent | MIC₉₀ (μg/mL) |
| C. albicans (various) | 8g | 0.5 |
| Fluconazole | 8 | |
| Voriconazole | 0.25 | |
| C. glabrata (various) | 8g | 0.25 |
| Fluconazole | 64 | |
| Voriconazole | 1 | |
| C. krusei (various) | 8g | 0.125 |
| Fluconazole | 64 | |
| Voriconazole | 0.125 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of antifungal compounds. The following protocols are based on standard methods reported in the literature for assessing the antifungal activity of 1,2,4-triazole derivatives.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314, ATCC 90028)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Test compounds (1,2,4-triazole derivatives)
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO or solvent used for dissolving compounds)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Yeast Suspension Preparation:
-
Culture C. albicans on SDA plates at 35°C for 24 hours.
-
Harvest the yeast cells and suspend them in sterile saline.
-
Adjust the cell density to 1-5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.[4]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the test compound in RPMI 1640 medium in the 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared yeast suspension to each well containing 100 µL of the diluted compound.
-
Include a growth control well (yeast suspension in medium without compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.[4]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., 50% reduction in turbidity, MIC₅₀) compared to the growth control.[1] This can be determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
This assay investigates the mechanism of action of triazole compounds by quantifying their effect on the ergosterol biosynthesis pathway.
Materials:
-
Candida albicans
-
Sabouraud Dextrose Broth (SDB)
-
Test compound and control (Fluconazole)
-
Sterols (ergosterol and lanosterol standards)
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-heptane
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Yeast Culture and Treatment:
-
Grow C. albicans in SDB to the mid-logarithmic phase.
-
Inoculate fresh SDB with the yeast culture and add the test compound at a sub-inhibitory concentration (e.g., ½ x MIC).
-
Incubate for a defined period (e.g., 16 hours) at 35°C with shaking.
-
-
Sterol Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add alcoholic potassium hydroxide solution to the pellet and vortex.
-
Incubate at 80°C for 1 hour to saponify the cellular lipids.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (sterols) by adding n-heptane and water, followed by vigorous vortexing.
-
Collect the upper n-heptane layer.
-
-
GC-MS Analysis:
-
Evaporate the n-heptane extract to dryness under a stream of nitrogen.
-
Resuspend the dried sterols in a suitable solvent for GC-MS analysis.
-
Analyze the sterol composition by GC-MS and compare the sterol profile of treated cells with untreated and positive control cells. Inhibition of ergosterol biosynthesis will result in a decrease in the ergosterol peak and an accumulation of its precursors, such as lanosterol.[3]
-
Visualizations
Mechanism of Action of Triazole Antifungals
Triazole antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the cell membrane, ultimately leading to the inhibition of fungal growth.[6]
References
- 1. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling the Mechanism of 1,2,4-Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of 1,2,4-triazole antifungal agents, supplemented with detailed experimental protocols and quantitative data to guide research and development in the field of mycology and medicinal chemistry.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole agents lies in their potent and specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the natural substrate, lanosterol, from binding and undergoing demethylation. This inhibition leads to a cascade of detrimental effects on the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the integrity, fluidity, and proper functioning of the fungal cell membrane. Ergosterol plays a crucial role analogous to cholesterol in mammalian cells, regulating membrane permeability and the activity of membrane-bound enzymes.
-
Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of methylated sterol precursors, such as lanosterol. These aberrant sterols integrate into the fungal membrane, altering its physical properties and leading to increased permeability and disruption of cellular processes. This ultimately inhibits fungal growth and can lead to cell death.
Due to the differences between fungal CYP51 and its human counterpart, 1,2,4-triazole antifungals exhibit selective toxicity towards fungi, making them effective therapeutic agents.
Quantitative Data: In Vitro Efficacy of 1,2,4-Triazole Antifungal Agents
The in vitro potency of 1,2,4-triazole antifungal agents is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against the target enzyme, lanosterol 14α-demethylase (CYP51), and their Minimum Inhibitory Concentration (MIC) against various fungal pathogens.
Table 1: IC50 Values of Common 1,2,4-Triazole Antifungals against Fungal Lanosterol 14α-Demethylase (CYP51)
| Antifungal Agent | Fungal Species | IC50 (µM) | Reference |
| Fluconazole | Candida albicans | 0.31 | [3] |
| Itraconazole | Candida albicans | 0.010 | [3] |
| Voriconazole | Candida albicans | - | - |
| Posaconazole | Candida albicans | - | - |
| Miconazole | Candida albicans | 0.057 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Common 1,2,4-Triazole Antifungals against Clinically Important Fungi
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Fluconazole | Candida albicans | ≤0.25 - >64 | [4] |
| Candida glabrata | 0.5 - >64 | [4] | |
| Candida parapsilosis | 0.25 - 16 | [4] | |
| Candida krusei | 8 - >64 | [4] | |
| Aspergillus fumigatus | Resistant | [5] | |
| Itraconazole | Candida albicans | ≤0.03 - >16 | [4] |
| Candida glabrata | 0.06 - >16 | [4] | |
| Aspergillus fumigatus | 0.12 - >16 | [6] | |
| Aspergillus flavus | 0.25 - 8 | [6] | |
| Aspergillus niger | 0.5 - >16 | [6] | |
| Voriconazole | Candida albicans | ≤0.03 - 16 | [4] |
| Candida glabrata | 0.03 - >16 | [4] | |
| Aspergillus fumigatus | 0.12 - 4 | [6] | |
| Aspergillus flavus | 0.25 - 4 | [6] | |
| Aspergillus niger | 0.25 - 8 | [6] |
Note: MIC values are highly dependent on the specific fungal isolate and the testing methodology (e.g., CLSI or EUCAST guidelines).
Experimental Protocols
Protocol for Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput fluorescence-based assay to determine the IC50 values of test compounds against fungal CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Fluorescent substrate (e.g., a derivative of 7-benzyloxy-4-trifluoromethylcoumarin that becomes fluorescent upon demethylation)
-
NADPH
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a dilution series of the test compound in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1% v/v).
-
Prepare a reaction mixture containing recombinant CYP51, CPR, and the fluorescent substrate in the assay buffer.
-
-
Assay Setup:
-
Add the diluted test compounds to the wells of the black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the reaction mixture to all wells.
-
-
Initiate and Monitor the Reaction:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding NADPH to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorescent product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Quantification of Ergosterol in Fungal Cells by HPLC
This protocol outlines the extraction and quantification of ergosterol from fungal cells treated with antifungal agents to assess the impact on the ergosterol biosynthesis pathway.[7][8]
Materials:
-
Fungal culture
-
Antifungal agent
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-hexane or pentane)
-
Methanol (HPLC grade)
-
Ergosterol standard
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Expose the culture to various concentrations of the 1,2,4-triazole antifungal agent for a defined period. Include an untreated control.
-
-
Cell Harvesting and Lysis:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Lyse the cells (e.g., by bead beating or sonication).
-
-
Saponification and Extraction:
-
Add the saponification solution to the lysed cells and incubate at a high temperature (e.g., 85°C) for a specified time (e.g., 1-2 hours) to hydrolyze sterol esters.
-
Cool the mixture and add sterile water.
-
Extract the non-saponifiable lipids (including ergosterol) by adding the organic solvent and vortexing vigorously.
-
Separate the phases by centrifugation and collect the upper organic layer.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of methanol.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the sterols using an isocratic mobile phase (e.g., methanol) on a C18 column.
-
Detect ergosterol by its characteristic UV absorbance at approximately 282 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the ergosterol standard.
-
Quantify the amount of ergosterol in the samples by comparing the peak area to the standard curve.
-
Express the ergosterol content as a percentage of the dry weight of the fungal cells or normalized to the untreated control.
-
Protocol for Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for antifungal susceptibility testing of yeasts and molds, respectively.[9][10]
Materials:
-
Fungal isolate
-
Antifungal agent
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Yeasts: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL in the test wells.
-
Molds: Grow the mold on a suitable agar medium until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4–5 × 10⁴ CFU/mL.
-
-
Antifungal Agent Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts, and 48-72 hours for most molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of fluconazole, itraconazole and voriconazole against otomycotic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application of 1H-1,2,4-Triazole-1-ethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-1,2,4-triazole-1-ethanol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of pharmacological activities.[1][2][3] This heterocyclic system is a key pharmacophore in many antifungal, anticancer, and enzyme-inhibiting drugs. Its unique structural features, including its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutics.[4][5] This document provides detailed application notes, experimental protocols, and data summaries for researchers and drug development professionals working with this compound and its derivatives.
Key Applications in Medicinal Chemistry
The this compound moiety is most prominently featured in the class of azole antifungal agents. However, its applications extend to other therapeutic areas, including oncology and the inhibition of various enzymes.
Antifungal Activity
Derivatives of this compound are potent inhibitors of fungal lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition or death. This mechanism is the basis for the antifungal activity of widely used drugs like fluconazole.[6]
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][7] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, cervical, and lung cancer.[2][8] The proposed mechanisms of action include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as aromatase and tubulin.[7][8]
Enzyme Inhibition
The 1,2,4-triazole nucleus is a versatile scaffold for the design of inhibitors for a variety of enzymes.[4][9] Derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in the treatment of neurodegenerative diseases and diabetes.[9][10][11]
Data Presentation
Table 1: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| Benzene-ethanol derivative 7i | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [12] |
| Furyl substituted derivatives | Candida krusei | 6.25 | [12] |
| Thiazolo[4,5-d]pyrimidine hybrid 2a (methyl) | Various Fungi | Good (4–8) | [1] |
| Thiazolo[4,5-d]pyrimidine hybrid 2b (fluoro) | Various Fungi | Good (4–8) | [1] |
| Thiazolo[4,5-d]pyrimidine hybrid 2c (chloro) | Various Fungi | Good (4–8) | [1] |
| Triazole alcohol derivative 7b | Fluconazole-resistant Candida spp. | 0.063–1 | [1] |
| Triazole alcohol derivative 7e | Fluconazole-resistant Candida spp. | 0.063–1 | [1] |
| Azole derivative 4s | Candida albicans SC5314 | 0.53 | [13] |
| Fluconazole | Candida albicans SC5314 | 1.52 | [13] |
| Sulfide derivative IVe | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | More potent than ketoconazole | [6] |
| Sulfide derivative IVf | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | More potent than ketoconazole | [6] |
| Sulfide derivative IVi | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | More potent than ketoconazole | [6] |
| Sulfide derivative IVj | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | More potent than ketoconazole | [6] |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| 10a | MCF-7 (Breast) | 6.43 | [2] |
| 10a | Hela (Cervical) | 5.6 | [2] |
| 10a | A549 (Lung) | 21.1 | [2] |
| 10d | MCF-7 (Breast) | 10.2 | [2] |
| 10d | Hela (Cervical) | 9.8 | [2] |
| 10d | A549 (Lung) | 16.5 | [2] |
| 7d | Hela (Cervical) | < 12 | [2] |
| 7e | Hela (Cervical) | < 12 | [2] |
| 17 | MCF-7 (Breast) | 0.31 | [14] |
| 22 | MCF-7 (Breast) | 3.31 | [14] |
| 25 | MCF-7 (Breast) | 4.46 | [14] |
| 17 | Caco-2 (Colon) | 4.98 | [14] |
| 22 | Caco-2 (Colon) | 4.98 | [14] |
| 25 | Caco-2 (Colon) | 7.22 | [14] |
| 8c | EGFR Inhibition | 3.6 | [7] |
Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound/Derivative | Enzyme | IC50 (μM) | Reference |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [9][10] |
| 12m | Acetylcholinesterase (AChE) | 0.017 ± 0.53 | [9][10] |
| 12d | α-Glucosidase | 36.74 ± 1.24 | [9][10] |
| 12d | Urease | 19.35 ± 1.28 | [9][10] |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent this compound scaffold, which can be adapted for the synthesis of various derivatives. The reaction involves the N-alkylation of 1H-1,2,4-triazole with a suitable ethanol derivative.
Materials:
-
1H-1,2,4-Triazole
-
2-Chloroethanol (or other suitable haloethanol)
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-1,2,4-triazole (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in ethanol.
-
Alkylation: Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Fungal inoculum (e.g., Candida albicans)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
Serial Dilution: Serially dilute the test compounds in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[15]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[2]
Mandatory Visualizations
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for 1H-1,2,4-Triazole-1-ethanol in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-triazole-1-ethanol serves as a critical structural backbone for the development of triazole fungicides, a major class of agricultural chemicals widely used to protect crops from a broad spectrum of fungal diseases.[1][2][3] Triazole fungicides are systemic, providing both preventative and curative activity against plant pathogens.[4] Their efficacy stems from a highly specific mode of action, making them a cornerstone of disease management programs worldwide. This document provides detailed application notes, quantitative efficacy data, and standardized protocols for researchers engaged in the discovery and development of novel fungicides based on the 1,2,4-triazole scaffold.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary fungicidal mechanism of triazoles is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane that regulates fluidity and integrity.[1][5][6] Triazole compounds specifically target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][7][8]
This enzyme is critical for the conversion of lanosterol to ergosterol.[5][6] The inhibition of CYP51 by triazoles leads to two significant downstream effects:
-
Depletion of Ergosterol: Compromises the structural integrity and function of the fungal cell membrane.[5]
-
Accumulation of Toxic Sterol Precursors: The build-up of 14α-methylated sterols disrupts membrane function and is detrimental to fungal growth, ultimately leading to cell death.[6][9]
A secondary mechanism has also been identified where the accumulation of sterol intermediates induces negative feedback regulation of HMG-CoA reductase, the rate-limiting step of the ergosterol pathway, further disrupting its activity.[9]
Application Notes
Triazole fungicides derived from this compound are known for their broad-spectrum activity against various phytopathogenic fungi. The following tables summarize quantitative data on the efficacy of established and novel triazole fungicides.
Efficacy of Commercial Triazole Fungicides
Meta-analyses of numerous field trials provide robust data on the effectiveness of commercial triazoles in controlling diseases like Fusarium Head Blight (FHB) in wheat.
Table 1: Efficacy of Triazole Fungicides Against Fusarium Head Blight (FHB) in Wheat
| Fungicide Treatment | Mean Disease Control (%) | Mean Deoxynivalenol (DON) Reduction (%) | Mean Yield Increase ( kg/ha ) |
|---|---|---|---|
| Tebuconazole | 40 - 59%[10][11] | 23%[11][12] | 457[10] |
| Propiconazole | 32 - 47%[10][11] | 12%[11][12] | 497[10] |
| Metconazole | 50%[11][12] | 45%[11][12] | - |
| Prothioconazole | 48%[11][12] | 43%[11][12] | - |
| Prothioconazole + Tebuconazole | 52%[11][12] | 42%[11][12] | 558[10] |
Data compiled from multivariate meta-analyses of over 100 uniform fungicide trials.[10][11][12]
Efficacy of Novel 1,2,4-Triazole Derivatives
The this compound scaffold is a common starting point for synthesizing novel derivatives with potent and specific fungicidal activities. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀).
Table 2: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Novel 1,2,4-Triazole Derivatives
| Compound ID | Sclerotinia sclerotiorum | Phytophthora infestans | Rhizoctonia solani | Botrytis cinerea | Physalospora piricola |
|---|---|---|---|---|---|
| 5a4¹ | 1.59[13][14] | 0.46[13][14] | 0.27[13][14] | 11.39[13][14] | - |
| 5b2¹ | 0.12[13][14] | - | - | - | - |
| 8d² | - | - | - | - | 10.808[15] |
| 8k² | - | - | - | - | 10.126[15] |
| 5j³ | - | - | - | - | - |
| 6h³ | - | - | - | - | 13.095[16] |
| Difenoconazole (Control) | 0.11[13] | - | - | - | - |
| Mefentrifluconazole (Control) | - | - | - | - | 39.516[16] |
¹(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) and its analogue (5b2).[13][14] ²Novel 1,2,4-triazole derivatives containing amino acid fragments.[15] ³Novel 1,2,4-triazole derivatives containing carboxamide fragments.[16]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol details the determination of the EC₅₀ value of a test compound against a target filamentous fungus using a mycelial growth inhibition assay on solid media.[17]
Materials:
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri plates (90 mm)
-
Test compound (this compound derivative)
-
Solvent (e.g., DMSO, acetone)
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Digital calipers
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution (e.g., 10,000 mg/L).
-
Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.
-
Serial Dilutions: Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 mg/L). Also prepare a control plate containing only the solvent at the highest volume used.
-
Pouring Plates: Pour approximately 20 mL of the amended agar into each Petri plate. Allow the plates to solidify. Prepare at least three replicate plates for each concentration and the control.[18]
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.[17]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: When the fungal colony in the control plates has reached approximately 70-80% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions using digital calipers.[17]
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the colony in the control plate
-
dt = average diameter of the colony in the treated plate
-
-
EC₅₀ Determination: Use probit analysis or log-dose regression to calculate the EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.[15]
References
- 1. rjptonline.org [rjptonline.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Review of the Effects of Triazole and Benzimidazole Fungicides on Fusarium Head Blight and Wheat Yield in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ppqs.gov.in [ppqs.gov.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-1,2,4-Triazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-Triazole-1-ethanol is a polar heterocyclic compound that can be a critical intermediate or metabolite in the synthesis and biotransformation of various pharmaceutical agents, particularly antifungal drugs. Accurate and robust analytical methods are essential for its quantification in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such polar compounds. This document provides a detailed experimental procedure for the analysis of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar analytes.
Data Presentation
The following tables summarize the optimized chromatographic conditions and system suitability parameters for the HPLC analysis of this compound.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZIC®-HILIC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 90:10 (v/v) Acetonitrile:10 mM Ammonium Formate (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 205 nm |
| Run Time | 10 minutes |
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | ≥ 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
| Retention Time (RT) Reproducibility | RSD ≤ 1.0% (for n=6 replicate injections) |
Experimental Protocols
This section details the step-by-step methodologies for the preparation of solutions and the execution of the HPLC analysis.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized or Milli-Q water
-
0.45 µm syringe filters (e.g., PTFE)
2. Preparation of Mobile Phase
To prepare 1 L of 10 mM Ammonium Formate (pH 3.0):
-
Weigh out 0.6306 g of ammonium formate and dissolve it in 1 L of deionized water.
-
Adjust the pH of the solution to 3.0 using formic acid.
-
The mobile phase is a mixture of 90% acetonitrile and 10% of the prepared 10 mM ammonium formate buffer. For 1 L of mobile phase, mix 900 mL of acetonitrile with 100 mL of the buffer.
-
Degas the mobile phase by sonication or vacuum filtration before use.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. A starting mixture of 90:10 (v/v) acetonitrile:water is a good initial solvent.[1]
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in replicate (e.g., six injections of a mid-range standard) to check for system suitability.
-
Verify that all system suitability parameters (Table 2) are met before proceeding with sample analysis.[2][3][4][5][6]
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assayprism.com [assayprism.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note and Protocols: In Vitro Cytotoxicity Testing of 1H-1,2,4-Triazole-1-ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,2,4-triazole scaffold is a significant heterocyclic motif in medicinal chemistry, found in compounds with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] 1H-1,2,4-Triazole-1-ethanol is a specific derivative within this class.[3] Evaluating the cytotoxic profile of such compounds is a critical initial step in drug discovery and safety assessment to determine their potential therapeutic window and off-target effects. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common, robust cell-based assays. The primary assays covered are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
While extensive cytotoxic data for this compound is not widely published, the methodologies described herein provide a comprehensive framework for its evaluation. The data presented in the tables are derived from studies on other 1,2,4-triazole derivatives and are intended to serve as an illustrative guide for data presentation and interpretation.[4][5]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of a test compound involves several key stages, from initial cell culture to data analysis and interpretation.
Data Presentation: Illustrative Cytotoxicity of Triazole Derivatives
The following tables summarize example quantitative data for various 1,2,4-triazole derivatives against different cancer cell lines. This format should be used to present experimental results for this compound.
Table 1: Cell Viability (MTT Assay) - IC₅₀ Values (µM) The IC₅₀ value represents the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound ID | Cell Line | Exposure Time (h) | IC₅₀ (µM) | Reference |
| Triazole Derivative 4e | A-549 (Lung) | 48 | >100 | [6][7] |
| Triazole Derivative 4e | PANC-1 (Pancreatic) | 48 | 89.12 | [6][7] |
| Triazole Derivative 4m | HCT-116 (Colorectal) | 48 | 65.21 | [6][7] |
| Triazole Derivative 4m | HeLa (Cervical) | 48 | 71.54 | [6][7] |
| Triazole Derivative 6a | MCF-7 (Breast) | 72 | 19.3 | [8] |
| This compound | [Target Cell Line] | [Time] | [Experimental Value] | N/A |
Table 2: Membrane Integrity (LDH Release) - % Cytotoxicity This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as a marker of cytotoxicity.
| Compound ID | Cell Line | Concentration (µM) | Exposure Time (h) | % Cytotoxicity (vs. Max Lysis) |
| This compound | [Target Cell Line] | [Conc. 1] | 24 | [Experimental Value] |
| This compound | [Target Cell Line] | [Conc. 2] | 24 | [Experimental Value] |
| This compound | [Target Cell Line] | [Conc. 3] | 24 | [Experimental Value] |
Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Increase This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
| Compound ID | Cell Line | Concentration (µM) | Exposure Time (h) | Caspase-3/7 Activity (Fold Change vs. Control) |
| This compound | [Target Cell Line] | [Conc. 1] | 12 | [Experimental Value] |
| This compound | [Target Cell Line] | [Conc. 2] | 12 | [Experimental Value] |
| This compound | [Target Cell Line] | [Conc. 3] | 12 | [Experimental Value] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[13] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically.[13]
Materials:
-
Cell culture supernatant from treated cells
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions) or individual reagents.
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
Prepare Controls: On the same plate, prepare the following controls:[14]
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the end of incubation.
-
Background: Culture medium only (no cells).
-
-
Collect Supernatant: Centrifuge the plate at ~500 x g for 5 minutes to pellet any cells.[15]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis:
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = ((Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)) * 100
-
Protocol 3: Caspase-3/7 Apoptosis Assay
Principle: Apoptosis, or programmed cell death, is often mediated by a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[16] When caspases are active, they cleave the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal proportional to caspase activity.
Materials:
-
Target cells cultured in opaque-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described previously. Use a white or black plate to minimize background and crosstalk.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's protocol (typically involves mixing a buffer with a lyophilized substrate).
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity compared to the untreated control.
-
Fold Change = (Luminescence_Treated / Luminescence_Control)
-
Potential Mechanisms and Signaling Pathways
Studies on various triazole derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis, particularly via the intrinsic (mitochondrial) pathway.[17][18] This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. mcb.berkeley.edu [mcb.berkeley.edu]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and investigating the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide covers key biological applications, including anticancer, antimicrobial, and anticonvulsant activities, and provides detailed protocols for their evaluation.
Introduction to 1,2,4-Triazole Derivatives and SAR
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is found in a wide range of biologically active compounds and is known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for interacting with biological targets.[2] SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to identify the key structural features responsible for its biological activity. By understanding these relationships, researchers can design and synthesize more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
A general workflow for SAR studies of 1,2,4-triazole derivatives is outlined below.
Anticancer Activity of 1,2,4-Triazole Derivatives
Numerous 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[1][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways, such as kinases, or interference with cellular processes like tubulin polymerization.[1][4]
SAR of Anticancer 1,2,4-Triazoles
SAR studies have revealed that the anticancer activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole and associated rings. For instance, the introduction of specific aromatic or heterocyclic moieties can significantly enhance cytotoxicity against various cancer cell lines.
Key SAR Observations:
-
Substitution on Phenyl Rings: The presence of electron-withdrawing groups on terminal phenyl rings has been shown to enhance antitumor activity.[5]
-
Nature of N-substitution: For some series, aliphatic substitutions on the 1,2,4-triazole ring demonstrate better activity than aromatic substitutions.[6]
-
Kinase Inhibition: Specific substitutions can lead to potent inhibition of kinases like EGFR and BRAF, which are crucial for cancer cell proliferation.[4]
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site, leading to cell cycle arrest and apoptosis.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | 4-Fluorophenyl | - | Hela | <12 | [8] |
| 7e | 4-Chlorophenyl | - | Hela | <12 | [8] |
| 10a | Phenyl | - | Hela | <12 | [8] |
| 10d | 4-Chlorophenyl | - | Hela | <12 | [8] |
| 17 | Varied | Varied | MCF-7 | 0.31 | [9] |
| 22 | Varied | Varied | Caco-2 | 4.98 | [9] |
| 25 | Varied | Varied | MCF-7 | 4.46 | [9] |
| 8c | - | - | Hela | 3.6 (EGFR Inhibition) | [4] |
| 8d | - | - | Hela | - (BRAF Inhibition) | [4] |
Experimental Protocols: Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives (e.g., 6.25 to 100 µM) and incubate for another 24-48 hours.[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
For compounds with specific mechanisms of action, further assays are required.
Protocols for BRAF Kinase Inhibition Assay and Tubulin Polymerization Assay can be found in the appendix.
Antimicrobial Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
SAR of Antimicrobial 1,2,4-Triazoles
The antimicrobial efficacy of 1,2,4-triazoles is significantly influenced by the substituents on the triazole ring.
Key SAR Observations:
-
Halogen Substitution: The presence of halogen atoms, particularly on an aromatic ring attached to the triazole, often enhances antimicrobial activity.
-
Thione/Thiol Group: The presence of a thione (C=S) or thiol (S-H) group at the 3-position of the triazole ring is a common feature in many active antimicrobial derivatives.
-
Side Chain Modifications: The nature of the substituent at the N4 position can modulate the activity and spectrum of the compounds.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected 1,2,4-triazole derivatives against various microbial strains.
| Compound ID | R-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 1a-g | Nalidixic acid azomethine | P. aeruginosa | 16 | [13] |
| 2 | Chloro-substituted phenyl | Various bacteria | 16 | [13] |
| 15 | 4-trichloromethylphenyl | E. coli, B. subtilis, P. aeruginosa | 5 | [13] |
| 5e | Substituted phenyl | S. aureus | - (Superior to streptomycin) | [12] |
| 6f | 3,4-dichlorobenzyl | C. albicans | 2 | [14] |
| - | Thione-substituted | B. subtilis, S. aureus, P. vulgaris | 1.56, 1.56, 6.25 | [15] |
Experimental Protocols: Antimicrobial Activity Evaluation
This is a qualitative method to assess the antimicrobial activity of a compound.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will be observed around the disc.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place sterile filter paper discs (6 mm) impregnated with a known concentration of the 1,2,4-triazole derivative onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc in millimeters.
This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity of 1,2,4-Triazole Derivatives
Several 1,2,4-triazole derivatives have been identified as potent anticonvulsant agents, with some exhibiting protective effects in various seizure models.[16]
SAR of Anticonvulsant 1,2,4-Triazoles
The anticonvulsant activity of these compounds is sensitive to the structural modifications on the triazole core and its substituents.
Key SAR Observations:
-
Aryl Substituents: The presence of an aryl group, often with specific substitutions, at the 5-position of the triazole ring is a common feature of active compounds.
-
N-Substitution: The nature of the substituent at the N4-position can significantly impact the anticonvulsant potency.
-
Thione Moiety: The 1,2,4-triazole-3-thione scaffold is also prevalent in many anticonvulsant derivatives.[16]
Quantitative Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity (ED50 values) of selected 1,2,4-triazole derivatives in the maximal electroshock (MES) seizure test.
| Compound ID | R-Substituent | ED50 (mg/kg) | Reference |
| 6l | Substituted phenyl | 9.1 | [17] |
| 6f | Substituted phenyl | 13.1 | [17] |
| 13 | 1-alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine | 28.9 | [16] |
| 68 | 4-Butyl-5-(3-chlorophenyl) | 38.5 | [16] |
| 36a | 3-(n-propyl)-4-(4-hexyloxyphenyl) | 5.7 | [16] |
| TP-427 | 1,2,4-triazole-3-thione derivative | 40.9 - 64.9 |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Principle: An electrical stimulus is applied to rodents to induce a maximal seizure, characterized by a tonic hind limb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Protocol:
-
Animal Preparation: Use adult male mice or rats, and allow them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the 1,2,4-triazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time Interval: After a specific time interval (e.g., 30 or 60 minutes), subject the animals to the electroshock.
-
Electroshock Application: Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: Determine the number of animals protected from the tonic extension at each dose and calculate the median effective dose (ED50).
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. A general synthetic scheme is presented below.
A common method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate then undergoes alkaline-mediated dehydrative cyclization to yield the desired 1,2,4-triazole-3-thione.[12] Further modifications, such as alkylation of the thiol group, can be performed to generate a diverse library of derivatives for SAR studies. For the synthesis of 4-amino-1,2,4-triazole-3-thiols, thiocarbohydrazide is often used as a starting material.[12]
Conclusion
The 1,2,4-triazole scaffold remains a highly valuable pharmacophore in modern drug discovery. The diverse biological activities exhibited by its derivatives underscore the importance of continued SAR studies. The protocols and data presented in this document provide a foundational resource for researchers aiming to design and evaluate novel 1,2,4-triazole-based therapeutic agents. By systematically exploring the chemical space around this versatile heterocyclic core, the development of new and more effective drugs for a range of diseases can be achieved.
Appendix: Detailed Experimental Protocols
BRAF Kinase Inhibition Assay Protocol
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare solutions of the BRAF enzyme, a suitable substrate (e.g., MEK1), and ATP.
-
Compound Preparation: Prepare serial dilutions of the 1,2,4-triazole derivatives in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound, and the BRAF enzyme. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization Assay Protocol
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP.
-
Compound Preparation: Prepare dilutions of the 1,2,4-triazole derivatives in the polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound.
-
Initiate Polymerization: Add the purified tubulin to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the untreated control to determine the inhibitory effect of the compounds on the rate and extent of tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 1H-1,2,4-Triazole-1-ethanol in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-Triazole-1-ethanol is a versatile heterocyclic building block incorporating both a reactive hydroxyl group and a pharmaceutically important 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, including antifungal, anticancer, antiviral, and anti-inflammatory drugs. Its metabolic stability and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The ethanol substituent provides a convenient handle for further chemical modifications, such as esterification and etherification, allowing for the construction of diverse and complex molecular architectures. These modifications can be strategically employed to modulate the physicochemical properties and biological activity of the resulting compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules with potential therapeutic applications, particularly as antifungal agents.
Key Applications in Drug Discovery
The primary application of this compound as a building block is in the development of novel therapeutic agents. The 1,2,4-triazole nucleus is a cornerstone of many successful drugs. By modifying the ethanol side chain, researchers can explore new chemical space and develop next-generation therapeutics.
A significant area of application is in the synthesis of antifungal agents. Many potent antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole ring. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Derivatives of this compound can be designed to interact with the active site of CYP51, offering a promising strategy for the development of new antifungal drugs.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Glassware should be oven-dried before use, especially for moisture-sensitive reactions.
-
Reagents and solvents should be of appropriate purity for the intended synthesis.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of products can be achieved by column chromatography or recrystallization.
-
Characterization of synthesized compounds should be performed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Protocol 1: Synthesis of Ester Derivatives via Steglich Esterification
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.
Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of ether derivatives of this compound by reaction with an alkyl halide in the presence of a strong base.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (R-X, where X = Cl, Br, or I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired ether derivative.
Data Presentation
The biological activity of complex molecules derived from this compound is typically evaluated by determining their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Antifungal Activity of Hypothetical this compound Derivatives
| Compound ID | R-Group (Ester/Ether) | Target Organism | MIC (µg/mL) |
| TE-1 | 2,4-Difluorobenzoyl | Candida albicans | 8 |
| TE-2 | 4-Chlorobenzoyl | Candida albicans | 16 |
| TE-3 | 2,4-Difluorobenzyl | Candida albicans | 4 |
| TE-4 | 4-Chlorobenzyl | Candida albicans | 8 |
| Fluconazole | (Reference Drug) | Candida albicans | 1-8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values will vary depending on the specific molecular structure and the fungal strain tested.
Visualizations
Signaling Pathway Diagram
The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.
Caption: Inhibition of lanosterol 14α-demethylase (CYP51) by triazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of new compounds derived from this compound.
Caption: General workflow for synthesis and biological evaluation.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the structural features of the synthesized molecules and their desired biological activity.
Caption: Structure-activity relationship concept.
Application Notes and Protocols: Plant Growth Regulatory Activities of 1H-1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,4-triazole derivatives are a significant class of heterocyclic compounds that, beyond their well-established fungicidal properties, exhibit potent plant growth regulatory activities. These compounds can modulate various aspects of plant growth and development, offering potential applications in agriculture for enhancing crop resilience and yield. The primary mechanism of their growth-regulating effect is the inhibition of gibberellin biosynthesis, leading to a cascade of physiological changes in the plant. These application notes provide a comprehensive overview of the plant growth regulatory activities of 1H-1,2,4-triazole compounds, including quantitative data on their effects, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
The plant growth regulatory effects of 1H-1,2,4-triazole compounds primarily stem from their ability to interfere with the biosynthesis of gibberellins (GAs), a class of hormones that promote stem elongation, seed germination, and flowering. Specifically, these triazole compounds act as inhibitors of cytochrome P450 monooxygenases, which are key enzymes in the GA biosynthesis pathway. One of the main targets is kaurene oxidase, which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid. By blocking this step, the production of bioactive GAs is significantly reduced. This leads to a decrease in cell elongation in the shoot, resulting in a more compact plant stature.
Furthermore, the reduction in gibberellins can lead to a shift in the hormonal balance within the plant, often resulting in an increase in the levels of cytokinins and abscisic acid. This altered hormonal profile can contribute to a variety of physiological responses, including enhanced root growth, increased chlorophyll content, delayed senescence, and improved tolerance to a range of abiotic stresses such as drought, salinity, and extreme temperatures.
Data Presentation: Quantitative Effects of 1H-1,2,4-Triazole Compounds on Plant Growth
The following tables summarize the quantitative effects of representative 1H-1,2,4-triazole compounds on the growth of various plant species.
Table 1: Effect of Paclobutrazol on Wheat (Triticum aestivum L.) Growth Parameters
| Paclobutrazol Concentration (mg L-1) | Plant Height (cm) | Number of Tillers per Plant | Chlorophyll Content (mg m-2) |
| 0 (Control) | 90.5 | 4.2 | 450 |
| 50 | 85.2 | 4.8 | 455 |
| 100 | 78.9 | 5.5 | 462 |
| 150 | 72.1 | 5.9 | 468 |
Table 2: Effect of Tebuconazole on Maize (Zea mays L.) Seedling Growth
| Tebuconazole Concentration (mg/kg seed) | Seedling Emergence (%) | Shoot Fresh Weight (g) | Root Fresh Weight (g) |
| 0 (Control) | 95 | 2.5 | 1.8 |
| 50 | 92 | 2.3 | 2.1 |
| 100 | 88 | 2.1 | 2.4 |
| 200 | 81 | 1.8 | 2.6 |
Note: The data presented in these tables are compiled from various scientific studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, plant cultivar, and application method.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
This protocol describes a general method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, a class of 1H-1,2,4-triazoles with potential plant growth regulatory activity.
Materials:
-
Substituted benzoic acid
-
Thiocarbohydrazide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring hot plate
-
Filtration apparatus
Procedure:
-
Step 1: Synthesis of Potassium Dithiocarbazinate: In a flask, dissolve the substituted benzoic acid in ethanol. To this solution, add an equimolar amount of potassium hydroxide. Then, add carbon disulfide dropwise while stirring and maintaining the temperature below 10°C. Continue stirring for 2-3 hours. The potassium dithiocarbazinate salt will precipitate. Filter the precipitate, wash with cold ethanol, and dry.
-
Step 2: Synthesis of Thiosemicarbazide: Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for 4-6 hours. After cooling, the thiosemicarbazide derivative will crystallize out. Filter, wash with water, and recrystallize from ethanol.
-
Step 3: Cyclization to form the Triazole Ring: Reflux the thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (8-10%) for 6-8 hours.
-
Step 4: Precipitation and Purification: After reflux, cool the reaction mixture and filter to remove any impurities. Acidify the filtrate with dilute hydrochloric acid until the pH is acidic. The 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol will precipitate out.
-
Step 5: Final Product: Filter the precipitate, wash thoroughly with water, and dry. The purity of the compound can be checked by thin-layer chromatography (TLC) and its structure confirmed by spectroscopic methods (IR, NMR, Mass Spectrometry).
Protocol 2: Cress (Lepidium sativum) Seed Germination and Root Elongation Bioassay for Plant Growth Regulatory Activity
This bioassay is a simple and sensitive method to screen for the plant growth regulatory effects of chemical compounds.
Materials:
-
Test compound (1H-1,2,4-triazole derivative)
-
Cress (Lepidium sativum) seeds
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water
-
Solvent for dissolving the test compound (e.g., acetone, DMSO, ethanol - ensure it is not phytotoxic at the final concentration)
-
Incubator or growth chamber with controlled temperature and light
-
Ruler or caliper for measurements
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions (e.g., 1, 10, 100, 1000 µM) in distilled water. Include a control group with only distilled water and a solvent control group containing the same concentration of the solvent as the highest concentration test solution.
-
Assay Setup: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test solution, control, or solvent control onto the filter paper in each petri dish, ensuring the paper is evenly moistened.
-
Seed Sowing: Place 20-30 cress seeds evenly spaced on the moist filter paper in each petri dish.
-
Incubation: Seal the petri dishes with lids to maintain humidity. Place the petri dishes in an incubator or growth chamber in an upright position (to encourage straight root growth) at a constant temperature (e.g., 25°C) and in the dark for 3-5 days.
-
Data Collection: After the incubation period, carefully open the petri dishes. For each seedling, measure the length of the primary root and the shoot (hypocotyl). Calculate the germination percentage for each dish (number of germinated seeds / total number of seeds * 100).
-
Data Analysis: Calculate the average root length and shoot length for each treatment group. Express the results as a percentage of the control. Analyze the data for statistically significant differences between the treatments and the control. A significant reduction in shoot length and/or an increase in root length compared to the control indicates potential plant growth regulatory activity.
Visualizations
Troubleshooting & Optimization
Common side products in 1,2,4-triazole synthesis and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-triazoles. Our focus is on the identification and prevention of common side products to help you optimize reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[1] Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2] |
| Degradation of Starting Materials or Product | If high temperatures are suspected to cause decomposition, try running the reaction at a lower temperature for a longer duration.[1] Ensure the purity of starting materials, as impurities can lead to side reactions.[1] |
| Hygroscopic Reagents | Hydrazides, in particular, can be hygroscopic. Ensure all starting materials are thoroughly dried before use.[1] |
| Suboptimal Reaction Conditions | Screen different solvents and catalysts to find the optimal conditions for your specific substrates.[1] |
Problem 2: Formation of 1,3,4-Oxadiazole as a Major Side Product
This is a frequent issue, especially when using hydrazides as starting materials, due to a competing cyclization pathway.[1]
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure strictly anhydrous (dry) reaction conditions.[1] |
| High Reaction Temperature | Lowering the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole over the thermodynamic formation of the 1,3,4-oxadiazole.[1] |
| Nature of Acylating Agent | The choice of acylating agent can influence the reaction pathway. Experiment with different acylating agents to find one that favors triazole formation.[1] |
Problem 3: Formation of an Isomeric Mixture of 1,2,4-Triazoles
This is common in reactions like the Einhorn-Brunner synthesis when using unsymmetrical starting materials, leading to different regioisomers.[3]
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in Unsymmetrical Reactions | In the Einhorn-Brunner reaction, maximize the electronic difference between the two acyl groups on the imide. A strongly electron-withdrawing group paired with an electron-donating group can significantly improve regioselectivity.[3] |
| Acyl Interchange at High Temperatures (Pellizzari Reaction) | In unsymmetrical Pellizzari reactions, high temperatures can cause the acyl groups of the amide and hydrazide to swap, leading to a mixture of products. Use the lowest effective temperature to minimize this side reaction.[4] |
| Alkylation at Multiple Nitrogen Atoms | For unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions. The choice of electrophile, base, and solvent influences the regioselectivity. The use of specific catalysts can also control the site of alkylation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles and their associated side products?
A1: Several classical and modern methods are used for 1,2,4-triazole synthesis. The most common side products are often isomers of the desired product or related heterocyclic compounds.
| Synthetic Route | Common Side Products | Prevention Strategies |
| Pellizzari Reaction (Amide + Acylhydrazide) | 1,3,4-Oxadiazoles, Isomeric triazoles (from acyl interchange in unsymmetrical reactions).[5] | Use anhydrous conditions, lower reaction temperatures, and consider microwave synthesis to reduce heating time.[5] For unsymmetrical reactions, use the lowest possible temperature.[4] |
| Einhorn-Brunner Reaction (Imide + Hydrazine) | Regioisomeric mixtures of 1,2,4-triazoles when using unsymmetrical imides.[3] | Use imides with acyl groups of significantly different electronic nature to direct the regioselectivity.[3] |
| Synthesis from Amidines and Hydrazides | Formation of other heterocyclic systems depending on the specific reagents and conditions. | Careful selection of catalysts and optimization of reaction conditions are crucial. Copper-catalyzed systems have been shown to be effective. |
| Synthesis from Nitriles and Hydrazine | Side reactions can occur depending on the catalyst and reaction conditions. | Copper-catalyzed one-pot syntheses have been developed to improve efficiency and reduce side products.[6] |
Q2: How can I minimize the formation of the 1,3,4-oxadiazole side product in the Pellizzari reaction?
A2: The formation of 1,3,4-oxadiazoles is a common thermodynamic byproduct. To favor the kinetic formation of the 1,2,4-triazole, it is crucial to maintain strictly anhydrous conditions and to use lower reaction temperatures.[1]
Q3: In an unsymmetrical Einhorn-Brunner reaction, how can I control which regioisomer is formed?
A3: The regioselectivity is primarily controlled by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor a specific isomer, you should design your imide with one acyl group being significantly more electron-withdrawing than the other.[3]
Q4: My reaction is giving a low yield. What are the first troubleshooting steps I should take?
A4: Low yields are a common issue. Start by verifying the purity and dryness of your starting materials, especially hydrazides which can be hygroscopic.[1] Then, systematically optimize the reaction temperature and time, monitoring the reaction progress by TLC.[1] If decomposition is suspected at higher temperatures, try a longer reaction time at a lower temperature.[1]
Data Presentation
Table 1: Qualitative Guide to Controlling Regioselectivity in the Einhorn-Brunner Reaction
This table provides a general guide on how the electronic nature of substituents on an unsymmetrical imide (R¹CO-NH-COR²) can influence the regioisomeric ratio of the resulting 1,2,4-triazole. The major isomer typically results from the nucleophilic attack of the hydrazine at the more electrophilic carbonyl carbon.
| R¹ (Electron-withdrawing Group) | R² (Electron-donating/Neutral Group) | Expected Major Isomer |
| CF₃ | CH₃ | 1-R³-3-CF₃-5-CH₃-1,2,4-triazole |
| NO₂-Ph | Ph | 1-R³-3-(NO₂-Ph)-5-Ph-1,2,4-triazole |
| Cl-Ph | CH₃ | 1-R³-3-(Cl-Ph)-5-CH₃-1,2,4-triazole |
Note: The actual regioisomeric ratio is highly dependent on the specific substrates, solvent, and temperature used.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Einhorn-Brunner Synthesis
This protocol aims to maximize the formation of a single regioisomer by using an unsymmetrical imide with electronically distinct acyl groups.[3]
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical imide in glacial acetic acid.
-
Slowly add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.[3]
-
Purify the desired regioisomer by column chromatography or recrystallization.[3]
Protocol 2: General Procedure for Pellizzari Reaction with Minimized Side Products
This protocol uses controlled conditions to favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole side product.
Materials:
-
Amide (e.g., Benzamide) (1.0 eq)
-
Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)
-
High-boiling point solvent (optional, e.g., paraffin oil)
Procedure:
-
Ensure all glassware is oven-dried and reactants are anhydrous.
-
Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to the lowest effective temperature (start with a lower temperature and gradually increase while monitoring the reaction by TLC). A typical starting point is >200 °C, but optimization is key.[1]
-
Maintain the temperature for several hours, continuing to monitor the reaction progress.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product can then be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Mandatory Visualizations
Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole and the 1,3,4-oxadiazole side product.
Caption: Regioselectivity in the Einhorn-Brunner reaction based on electronic effects.
Caption: A logical workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
References
Troubleshooting low yield in the synthesis of 1H-1,2,4-Triazole-1-ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-Triazole-1-ethanol. The following information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions. The primary synthetic route involves the N-alkylation of 1H-1,2,4-triazole with epichlorohydrin, followed by in-situ or subsequent hydrolysis of the resulting epoxide intermediate, 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in this synthesis can be attributed to several factors, ranging from the quality of reagents to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: The purity of 1,2,4-triazole and epichlorohydrin is critical. Impurities in the triazole can interfere with the reaction, while old or improperly stored epichlorohydrin may have already polymerized or hydrolyzed.
-
Recommendation: Ensure your 1,2,4-triazole is of high purity and dry. Use freshly distilled epichlorohydrin for best results.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature and/or extend the reaction time until TLC analysis shows the consumption of the starting material. Microwave irradiation can sometimes be employed to shorten reaction times and improve yields.[1]
-
-
Choice and Amount of Base: The base plays a crucial role in deprotonating the 1,2,4-triazole, making it nucleophilic. An inappropriate or insufficient amount of base will result in a poor yield.
-
Recommendation: Stronger bases are generally more effective. Sodium hydroxide or potassium carbonate are commonly used. Ensure at least a stoichiometric equivalent of the base is used relative to the 1,2,4-triazole.
-
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Recommendation: Polar aprotic solvents like DMF or acetonitrile are often effective. For reactions with inorganic bases like NaOH or K2CO3, a phase-transfer catalyst may be beneficial if the solvent system is not homogeneous.
-
Issue 2: Formation of Isomeric Mixtures (N-1 vs. N-4 Alkylation)
Question: My product appears to be a mixture of isomers. How can I improve the regioselectivity of the alkylation?
Answer: 1,2,4-triazole has two nucleophilic nitrogen atoms (N-1 and N-4) that can be alkylated, leading to the formation of a mixture of 1-substituted and 4-substituted isomers.[1][2] The desired product, this compound, is the N-1 substituted isomer.
-
Reaction Conditions: The ratio of N-1 to N-4 isomers is influenced by the reaction conditions, including the solvent, base, and temperature.
-
Separation of Isomers: If a mixture of isomers is formed, they often have different physical properties which can be exploited for separation.
-
Recommendation: The N-4 isomer is often more water-soluble than the N-1 isomer.[4] This difference in solubility can be used for separation during the workup. Column chromatography is also a viable method for separating the isomers.
-
Issue 3: Presence of Unidentified Impurities
Question: My final product contains several unknown impurities. What are the potential side reactions?
Answer: Besides the formation of the N-4 isomer, other side reactions can occur, leading to a complex reaction mixture.
-
Dialkylation: If an excess of epichlorohydrin is used, or if the reaction conditions are harsh, dialkylation of the 1,2,4-triazole can occur, leading to the formation of a quaternary triazolium salt.
-
Recommendation: Use a slight excess of the 1,2,4-triazole relative to epichlorohydrin to minimize this side reaction.
-
-
Reaction of Epichlorohydrin with the Base/Solvent: Epichlorohydrin can react with the base (e.g., hydroxide ions) or nucleophilic solvents, leading to the formation of glycerol and other byproducts.
-
Recommendation: Maintain a controlled temperature and add the epichlorohydrin slowly to the reaction mixture to minimize these side reactions.
-
-
Formation of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Under certain conditions, one molecule of epichlorohydrin can react with two molecules of 1,2,4-triazole, leading to the formation of a bis-triazole byproduct. This is a common side product in the synthesis of antifungal agents like fluconazole.
-
Recommendation: Controlling the stoichiometry of the reactants is crucial. Using an excess of 1,2,4-triazole can help to suppress the formation of this byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general two-step procedure is as follows:
Step 1: Synthesis of 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole
-
In a reaction vessel, dissolve 1H-1,2,4-triazole and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add epichlorohydrin to the reaction mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter off any inorganic salts and remove the solvent under reduced pressure. The crude product is 1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole.
Step 2: Hydrolysis to this compound
-
Dissolve the crude epoxide intermediate in a mixture of a suitable organic solvent (e.g., acetone or ethanol) and water.
-
Add a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the epoxide is consumed.
-
After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Q2: How can I purify the final product?
A2: Purification of this compound can typically be achieved by:
-
Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) is an effective method for separating the desired product from isomers and other impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) can be used for purification.[5][6]
Q3: What analytical techniques are recommended for characterizing the product and impurities?
A3: A combination of spectroscopic and chromatographic methods should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and for identifying the presence of isomers. The chemical shifts and coupling patterns of the protons and carbons will be distinct for the N-1 and N-4 isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in identifying the molecular weights of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the triazole ring.
-
Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are useful for monitoring the reaction progress and for identifying the components of the reaction mixture, including starting materials, products, and byproducts.
Data Presentation
Table 1: Effect of Base and Solvent on N-1/N-4 Isomer Ratio in 1,2,4-Triazole Alkylation (General Trends)
| Base | Solvent | Predominant Isomer | Reference |
| Sodium Ethoxide | Ethanol | N-1 | [3] |
| Sodium Hydroxide | Water | Mixture of N-1 and N-4 | [3] |
| DBU | THF | N-1 (high selectivity) | [2] |
| Potassium Carbonate | DMF | Mixture, often with N-1 preference | [2] |
Note: The exact isomer ratio can also be influenced by the specific alkylating agent, temperature, and reaction time.
Experimental Protocols
A detailed experimental protocol should be optimized based on the specific laboratory conditions and available resources. The general procedure provided in the FAQ section serves as a starting point. It is highly recommended to perform small-scale trial reactions to determine the optimal conditions for your specific setup.
Visualizations
Caption: General two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Caption: Potential side reactions in the synthesis of this compound.
References
How to avoid the formation of isomeric mixtures in triazole synthesis
Welcome to the Technical Support Center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues related to the formation of isomeric mixtures in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my triazole synthesis produce a mixture of isomers?
The classic thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers.[1][2] This lack of regioselectivity occurs because the reaction proceeds through a concerted mechanism where the frontier molecular orbital interactions for both possible orientations of the reactants have similar energy levels, leading to the formation of both isomers.[2][3]
Q2: How can I synthesize exclusively the 1,4-disubstituted triazole isomer?
To achieve high regioselectivity for the 1,4-isomer, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[1][2] This highly efficient and widely used "click" reaction selectively yields the 1,4-disubstituted 1,2,3-triazole.[1][2] The reaction is typically carried out using a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[4]
Q3: How can I synthesize exclusively the 1,5-disubstituted triazole isomer?
For the selective synthesis of the 1,5-disubstituted triazole isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the recommended method.[1][5] Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are effective catalysts for this transformation.[1][5][6] Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles.[1][5]
Troubleshooting Guide
Issue 1: My thermal Huisgen cycloaddition is producing a mixture of 1,4- and 1,5-isomers.
-
Explanation: This is the expected outcome for an uncatalyzed reaction with unsymmetrical alkynes.[1][2]
-
Solution: To obtain a single regioisomer, you must use a catalyzed reaction.
-
For the 1,4-isomer , implement the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.
-
For the 1,5-isomer , utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) protocol.
-
Issue 2: My Copper(I)-Catalyzed (CuAAC) reaction is giving a low yield of the 1,4-isomer or is failing.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared sodium ascorbate solution to ensure the reduction of Cu(II) to Cu(I). Consider using a stabilizing ligand such as THPTA.[2] |
| Impure Reagents | Verify the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst. |
| Suboptimal Reaction Conditions | Optimize the solvent system. A common solvent mixture is tBuOH/H₂O (1:1).[4] Ensure the pH of the reaction mixture is within the optimal range of 4 to 12.[1] Temperature can also be a factor; most CuAAC reactions proceed well at room temperature. |
| Poor Solubility of Reagents | If your reagents are not soluble in the chosen solvent system, consider adding a co-solvent like dichloromethane (DCM).[4] |
Issue 3: My Ruthenium-Catalyzed (RuAAC) reaction is not proceeding or is giving low yields of the 1,5-isomer.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, is handled under inert conditions as it can be sensitive to air and moisture. |
| Inappropriate Solvent | The choice of solvent can be critical. Dichloromethane (DCE) or benzene are commonly used for RuAAC reactions.[7][8] |
| Reaction Temperature | RuAAC reactions may require elevated temperatures (e.g., 45-80 °C) to proceed efficiently.[7][8] |
| Substrate Reactivity | Tertiary azides have been reported to be less reactive in RuAAC reactions.[6] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
This protocol describes a general procedure for the synthesis of 1,4-disubstituted triazoles.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in a 1:1 mixture of tert-butanol and water.[4]
-
To this solution, add copper(II) sulfate pentahydrate.[4]
-
Add a freshly prepared aqueous solution of sodium ascorbate.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).[4]
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel if necessary.[4]
Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
This protocol outlines a general procedure for the synthesis of 1,5-disubstituted triazoles.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.05 eq)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a three-necked round-bottom flask under an argon atmosphere, dissolve the azide in DCE.[7]
-
Add the alkyne to the solution.[7]
-
Heat the reaction mixture to 45 °C in an oil bath.[7]
-
After 5 minutes, add a solution of the ruthenium catalyst in DCE via syringe.[7]
-
Monitor the reaction by GC-MS or ¹H NMR. The reaction is often complete within 30 minutes.[7]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Catalytic System | Predominant Isomer | Typical Catalyst | Key Advantages | Limitations |
| CuAAC | 1,4-disubstituted | CuSO₄ / Sodium Ascorbate | Mild reaction conditions, high yields, wide functional group tolerance, insensitive to aqueous conditions.[1][4] | Limited to terminal alkynes. |
| RuAAC | 1,5-disubstituted | [Cp*RuCl] complexes | Works with both terminal and internal alkynes, providing access to fully substituted triazoles.[1][5] | May require anhydrous conditions and inert atmosphere.[7] |
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: General experimental workflow for catalyzed triazole synthesis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective 1,2,4-Triazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the synthesis of N-substituted 1,2,4-triazoles?
A1: The regioselectivity of N-substitution on the 1,2,4-triazole ring is primarily governed by a combination of electronic effects, steric hindrance, the nature of the electrophile, the base used, and the solvent.[1] For instance, alkylation can occur at the N1 or N4 positions. The outcome is often dictated by the reaction conditions. Theoretical studies have also been used to explain the regioselectivity of alkylation.[2]
Q2: Which synthetic routes are most common for accessing 1,2,4-triazoles?
A2: Common synthetic routes include the Einhorn-Brunner and Pellizzari reactions, as well as various cyclization strategies.[1] More contemporary methods often employ metal catalysts, such as copper or silver, to control the regioselective cycloaddition of substrates like isocyanides and diazonium salts.[3][4] These catalyst-controlled methods offer a significant advantage in directing the synthesis towards a specific regioisomer.[3]
Q3: What is the most common side product when synthesizing 1,2,4-triazoles from hydrazides, and how can its formation be minimized?
A3: The formation of a 1,3,4-oxadiazole is a very common side reaction, which arises from a competing intramolecular cyclization pathway of the acylhydrazine starting material.[1][5] To minimize this, it is crucial to maintain strictly anhydrous reaction conditions and consider lowering the reaction temperature to favor the intermolecular reaction leading to the triazole.[1]
Q4: Can microwave irradiation improve the synthesis of 1,2,4-triazoles?
A4: Yes, microwave-assisted synthesis can be highly effective. It can shorten reaction times and, in some cases, improve yields and regioselectivity.[1] For example, a regioselective protocol for the alkylation of 1,2,4-triazole has been developed using microwave conditions with an ionic liquid as the solvent, resulting in excellent yields of the 1-alkyl-1,2,4-triazole derivatives.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired 1,2,4-Triazole | 1. Incomplete Reaction: Insufficient temperature or reaction time.[1] 2. Decomposition: Starting materials or product may be degrading at high temperatures.[1] 3. Impure Starting Materials: Reagents, especially hydrazides, can be hygroscopic.[1][5] 4. Inactive Catalyst: If using a metal-catalyzed reaction, the catalyst may be deactivated.[5] | 1. Optimize Conditions: Gradually increase the reaction temperature and monitor progress via TLC.[1] Consider using microwave irradiation to reduce reaction time.[1][6] 2. Protect Sensitive Groups: Use protecting groups for sensitive functionalities on your starting materials.[1] 3. Ensure Purity: Use pure, dry reagents and solvents.[1][5] Recrystallize solid starting materials if necessary. 4. Use Fresh Catalyst: Ensure your catalyst is fresh and active. For air-sensitive reactions, use an inert atmosphere (N₂ or Ar).[5] |
| Formation of an Isomeric Mixture (e.g., N1 vs. N4 alkylation) | 1. Reaction Conditions: The choice of base, solvent, and electrophile significantly influences the position of alkylation.[1] 2. Lack of Catalyst Control: In cycloaddition reactions, the absence of a suitable catalyst can lead to a mixture of regioisomers.[3] | 1. Modify Reaction System: Experiment with different bases and solvents. Weakly nucleophilic bases like DBU can improve regioselectivity.[7] Using an ionic liquid as a solvent under microwave conditions has shown high regioselectivity for N1 alkylation.[6] 2. Employ a Regioselective Catalyst: For [3+2] cycloadditions, catalyst choice is key. For example, Ag(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can produce the 1,5-disubstituted isomers.[3][4] |
| Formation of 1,3,4-Oxadiazole Side Product | 1. Reaction Pathway Competition: This side reaction is common with hydrazide precursors, especially under acidic or dehydrating conditions.[1][5] | 1. Control Reaction Conditions: Ensure strictly anhydrous conditions.[1] 2. Lower Temperature: Running the reaction at a lower temperature can favor triazole formation.[1] 3. Acylating Agent: The choice of the acylating agent can influence the reaction pathway.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | 1. Decomposition: Sensitive functional groups on starting materials or products may be decomposing.[1] 2. Solvent/Impurity Reactions: Side reactions may be occurring with the solvent or impurities.[1] | 1. Protect Functional Groups: Protect any sensitive functional groups before starting the reaction.[1] 2. Use High-Purity Materials: Utilize high-purity, inert solvents and ensure all reagents are pure.[1] |
Experimental Protocols & Data
Protocol 1: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles
This protocol is adapted from a method describing the catalyst-dependent [3+2] cycloaddition of isocyanides with aryl diazonium salts.[3][4]
Objective: To selectively synthesize either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate catalyst.
Materials:
-
Aryl Diazonium Salt (1.2 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst: AgOAc for 1,3-isomer or Cu(OAc)₂ for 1,5-isomer (10 mol%)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
To a solution of the isocyanide in DCM, add the chosen catalyst (AgOAc or Cu(OAc)₂).
-
Slowly add the aryl diazonium salt to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product using column chromatography on silica gel.
Comparative Data:
| Catalyst | Target Isomer | Typical Yield | Reference |
| Ag(I) | 1,3-disubstituted | High (e.g., 88%) | [4] |
| Cu(II) | 1,5-disubstituted | High (e.g., 79%) | [4] |
Visual Guides
Workflow for Selecting a Regioselective Synthesis Strategy
The following diagram outlines a decision-making process for researchers aiming to synthesize a specific regioisomer of a substituted 1,2,4-triazole.
Caption: Decision workflow for regioselective 1,2,4-triazole synthesis.
Factors Influencing Regioselectivity
This diagram illustrates the key experimental variables that influence the outcome of regioselective reactions.
Caption: Key factors controlling regioselectivity in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Stability issues of 1H-1,2,4-Triazole-1-ethanol in solution
Technical Support Center: 1H-1,2,4-Triazole-1-ethanol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the 1,2,4-triazole ring?
A1: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be quite stable.[1][2] It is resistant to cleavage under typical acidic and basic conditions.[1] However, exposure to harsh conditions, such as concentrated acids or bases at high temperatures, may lead to hydrolysis or rearrangement.[1] The stability of the triazole ring can be significantly influenced by the substituents attached to it.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What are the optimal storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store stock solutions at low temperatures, such as +4°C for short-term storage or -20°C to -80°C for long-term storage.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to store the solution in small aliquots. If the compound is known to be sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.[1]
Q4: Is this compound sensitive to light?
A4: The photosensitivity of this compound is not definitively established in the available literature. However, the parent compound, 1H-1,2,4-triazole, does not undergo significant direct photolysis in sunlight.[4] In contrast, some more complex triazole derivatives, such as certain fungicides, are known to be susceptible to photodegradation.[5] As a precautionary measure, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
Potential Causes:
-
Chemical Degradation: The compound may be degrading in the solvent under the storage or experimental conditions. Factors such as pH, temperature, and exposure to light can influence the rate of degradation.[1]
-
Adsorption: The compound may be adsorbing to the surface of the storage container, especially if stored in certain types of plastic at low concentrations.
-
Evaporation: If the container is not sealed properly, solvent evaporation can lead to an apparent increase in concentration, but if the compound is volatile, it could also be lost.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Assess Stability in Your Medium: Perform a stability study by incubating the compound in your specific experimental buffer or medium for the duration of a typical experiment. Analyze samples at different time points using a stability-indicating analytical method like HPLC to quantify any degradation.
-
Use Appropriate Containers: Store solutions in tightly sealed glass vials to minimize adsorption and evaporation.
-
Prepare Fresh Solutions: If instability is suspected, prepare fresh solutions before each experiment.
Issue 2: My solution of this compound has developed a yellow color. What does this indicate?
Potential Causes:
-
Degradation: The formation of colored degradation products is a common indicator of chemical instability. This could be due to oxidation, photodegradation, or other reaction pathways.
-
Contamination: The solution may have been contaminated with an impurity that is colored or reacts to form a colored species.
Troubleshooting Steps:
-
Analyze the Solution: Use analytical techniques such as UV-Vis spectroscopy to characterize the colored species and HPLC to check for the appearance of new peaks corresponding to degradation products.
-
Review Handling Procedures: Ensure that all glassware is clean and that solvents are of high purity to rule out contamination.
-
Protect from Light and Air: If oxidation or photodegradation is suspected, prepare a new solution and store it protected from light and under an inert atmosphere. Compare its stability to the previous solution.
Issue 3: I am seeing unexpected peaks in my HPLC analysis. Could these be degradation products?
Potential Causes:
-
Degradation: The appearance of new, smaller peaks, often with a corresponding decrease in the area of the main compound peak, is a strong indication of degradation.
-
Impurities: The unexpected peaks could be impurities from the starting material or the solvent.
-
Contamination: The sample may have been contaminated during preparation or analysis.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Prepare and immediately analyze a new sample to see if the unexpected peaks are present. If they are, they are likely impurities in the starting material.
-
Perform Stress Testing: To confirm if the peaks are degradation products, intentionally stress the compound under conditions of heat, acid, base, and light. If the peaks increase under these conditions, they are likely degradation products.
-
Check the Blank: Inject a sample of the solvent (blank) to ensure that the unexpected peaks are not coming from the solvent itself or the HPLC system.
Data on Stability of 1H-1,2,4-Triazole (Parent Compound)
The following table summarizes stability data for the parent compound, 1H-1,2,4-triazole, which may serve as a useful reference.
| Condition | pH | Temperature | Half-life (t½) | Reference |
| Hydrolysis in water | 5 | 25°C | > 30 days | [4] |
| Hydrolysis in water | 7 | 25°C | > 30 days | [4] |
| Hydrolysis in water | 9 | 25°C | > 30 days | [4] |
| Photodegradation in air | - | - | ~107 days | [4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., methanol, acetonitrile, or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired experimental solvent or buffer to a known working concentration (e.g., 100 µg/mL).
-
Dispense the solution into several vials for analysis at different time points and under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, inject one of the samples into the HPLC system to obtain the initial concentration and purity profile.
-
-
Incubation and Subsequent Analysis:
-
Store the vials under the desired conditions.
-
At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze it by HPLC.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A good starting point is a 40:60 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~210-220 nm, to be determined empirically).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathway.
References
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,2,4-triazole derivatives during biological assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My 1,2,4-triazole derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer.
-
Question: What is the primary cause of this precipitation?
-
Answer: This phenomenon, often called "crashing out," is a common challenge with hydrophobic compounds. Your 1,2,4-triazole derivative is likely soluble in the organic solvent (DMSO) but possesses low solubility in the aqueous buffer of your assay. Upon dilution, the compound's concentration surpasses its aqueous solubility limit, leading to precipitation.
-
Question: How can I prevent this immediate precipitation?
-
Answer: Several strategies can be employed:
-
Optimize the Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation. It is often beneficial to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.
-
Lower the Final Compound Concentration: Consider testing a lower concentration of your compound. It is possible that your current experimental concentration exceeds the compound's maximum aqueous solubility.
-
Adjust the Co-solvent Concentration (with caution): A slight increase in the final percentage of DMSO in your assay can help maintain solubility. However, it is imperative to first validate the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be determined empirically.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help in redissolving fine precipitates and creating a more homogeneous suspension.
-
Issue 2: My experimental results are highly variable, and my compound is showing lower-than-expected potency.
-
Question: Could poor solubility be the underlying cause?
-
Answer: Absolutely. Poor solubility is a significant contributor to inaccurate and variable biological data. If a compound is not fully dissolved, the actual concentration exposed to the biological target is unknown and lower than intended, leading to an underestimation of its true potency.
-
Question: How can I improve the consistency of my results?
-
Answer:
-
Ensure Complete Dissolution of Stock Solution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Prepare Fresh Dilutions: Whenever feasible, prepare fresh dilutions of your compound from the stock solution for each experiment. This practice helps to avoid issues related to compound degradation or precipitation over time.
-
Employ a Solubility Enhancement Technique: For compounds with persistent solubility issues, utilizing a formulation strategy such as co-solvency, pH adjustment, cyclodextrin complexation, or solid dispersions can provide a more stable and consistently soluble form of your compound.
-
Frequently Asked Questions (FAQs)
Q1: Why do many 1,2,4-triazole derivatives exhibit low water solubility?
A1: The 1,2,4-triazole ring itself is a polar heterocycle. However, derivatives often have lipophilic (fat-loving) substituents appended to the core structure to enhance their interaction with biological targets. These bulky and non-polar groups significantly reduce the molecule's overall polarity, leading to poor aqueous solubility.
Q2: What are the initial steps I should take to solubilize my 1,2,4-triazole derivative for an in vitro assay?
A2: For initial experiments, the most direct approach is the use of a co-solvent. It is crucial to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common choice due to its miscibility with water and general acceptance in many biological assays at low final concentrations.
Q3: The use of co-solvents is either ineffective or interferes with my assay. What are the alternative strategies?
A3: When co-solvents are not a viable option, several other techniques can be employed to enhance the solubility of your 1,2,4-triazole derivative. These include pH adjustment, the use of cyclodextrins, and the preparation of solid dispersions.
Q4: How does pH adjustment improve the solubility of 1,2,4-triazole derivatives?
A4: Many 1,2,4-triazole derivatives contain ionizable functional groups. By adjusting the pH of the aqueous buffer, you can shift the equilibrium towards the ionized (charged) form of the compound, which is generally more water-soluble than the neutral form. For weakly basic compounds, lowering the pH will increase solubility, while for weakly acidic compounds, increasing the pH will have the same effect. It is essential to ensure that the chosen pH is compatible with your biological assay.
Q5: What are cyclodextrins and how can they enhance solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many 1,2,4-triazole derivatives, within their hydrophobic core, effectively forming a water-soluble inclusion complex. This complexation shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.
Q6: What is a solid dispersion and how does it work?
A6: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[1] This can be achieved by methods such as solvent evaporation or melt extrusion. The drug in the solid dispersion can exist in an amorphous (non-crystalline) state, which has a higher energy and is more soluble than the crystalline form.[2] Upon contact with an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as fine, amorphous particles with a large surface area, leading to enhanced dissolution and solubility.[3]
Quantitative Data on Solubility Enhancement of 1,2,4-Triazole Derivatives
The following tables summarize the solubility of some common 1,2,4-triazole antifungal agents in various solvents and with different enhancement techniques.
Table 1: Solubility of Fluconazole in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | ~ 0.2 | [4][5] |
| Ethanol | ~ 20 | [4][5] |
| DMSO | ~ 33 | [4][5] |
| Dimethyl formamide | ~ 16 | [4][5] |
| Methanol | 165 ± 0.12 | [6] |
| Chloroform | 68.5 ± 1.2 | [6] |
| Acetone | 64.8 ± 0.85 | [6] |
Table 2: Solubility Enhancement of Itraconazole using Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Solubility Increase (-fold) | Reference |
| AEA (Aminoalkyl Methacrylate Copolymer) | 1:1 | ~70 | [7] |
| Eudragit E 100 | 1:1 | ~70 | [7] |
| Eudragit E 100, HPMC, PVP K30, PEG 6000 | Not specified | ~10.5 | [3] |
| Sucrose (Microfibers) | 1:9 | ~12 | [1] |
Table 3: Solubility Enhancement of Voriconazole with Cyclodextrins
| Cyclodextrin | Effect | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubility increased with increasing HP-β-CD concentration | [8] |
| Sulfobutyl ether β-cyclodextrin (SBEβCD) | Greatly enhanced solubility | [9] |
Table 4: Solubility Enhancement of Posaconazole
| Method | Co-former/Vehicle | Solubility Increase | Reference |
| Co-crystals | Adipic Acid | 2-fold (in 0.1 N HCl) | [10] |
| Co-crystals | 4-aminobenzoic acid | 139-fold (in FaSSIF), 48-fold (in FeSSIF) | [11][12] |
| Amorphous Solid Dispersion | Eudragit L100 | 55-fold (at pH 6.5) | [13] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of your 1,2,4-triazole derivative in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
-
Working Solution Preparation (Serial Dilution):
-
Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the stock solution in the pre-warmed assay buffer to achieve the final desired concentrations.
-
Ensure the final DMSO concentration remains below the tolerance level of your assay (typically <0.5%).
-
Vortex or mix thoroughly immediately after each dilution step.
-
Protocol 2: Solubility Enhancement using pH Adjustment
-
Determine the pKa of your compound: This can be done experimentally or through computational prediction.
-
Prepare a series of buffers: Prepare a range of buffers with pH values around the pKa of your compound.
-
Solubility Measurement:
-
Add an excess amount of your 1,2,4-triazole derivative to each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Select the optimal pH: Choose the pH that provides the desired solubility and is compatible with your biological assay.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Determination: Determine the optimal molar ratio of your 1,2,4-triazole derivative to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) through phase solubility studies.
-
Complex Preparation:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Add the accurately weighed 1,2,4-triazole derivative to the paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Add more solvent if necessary to maintain a suitable consistency.
-
-
Drying and Pulverization:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Component Dissolution:
-
Accurately weigh the 1,2,4-triazole derivative and a hydrophilic carrier (e.g., PVP K30, HPMC, Eudragit E 100) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or a mixture) in a round-bottom flask.
-
-
Solvent Evaporation:
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C). A thin film of the solid dispersion will form on the flask wall.
-
-
Final Drying and Processing:
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
Visualizations
Caption: A decision tree for troubleshooting compound precipitation in biological assays.
Caption: Signaling pathway of aromatase inhibition by 1,2,4-triazole derivatives.
Caption: Experimental workflow for preparing solid dispersions by solvent evaporation.
References
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. iajpr.com [iajpr.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abap.co.in [abap.co.in]
- 7. Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and evaluation of HP-β-CD based voriconazole formulations for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1H-1,2,4-Triazole-1-ethanol for Pilot Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1H-1,2,4-Triazole-1-ethanol. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a smooth transition from laboratory to pilot-scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Yield | Incomplete reaction, side reactions, or product loss during workup. | - Optimize Reaction Conditions: Systematically vary temperature, reaction time, and molar ratios of reactants. - Ensure Anhydrous Conditions: Moisture can consume the base and hinder the reaction. - Efficient Stirring: Inadequate mixing can lead to localized overheating and side product formation. - Minimize Product Loss: Optimize extraction and purification steps. Wash all equipment with the solvent to recover residual product. |
| Poor Regioselectivity (Formation of 4-hydroxyethyl-1,2,4-triazole) | The alkylation of 1,2,4-triazole can occur at both N1 and N4 positions. The reaction conditions significantly influence the isomer ratio. | - Choice of Base and Solvent: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like Tetrahydrofuran (THF) has been shown to favor the formation of the desired N1-substituted isomer, achieving a regioselectivity of approximately 90:10.[1] - Temperature Control: Lower temperatures may favor the formation of the kinetic product (often the N1-isomer). - Slow Addition of Alkylating Agent: Adding the 2-chloroethanol or ethylene oxide slowly can help control the reaction and improve selectivity. |
| Difficult Product Isolation/Purification | The product is water-soluble, making extraction from aqueous media challenging. The presence of the isomeric by-product complicates purification. | - Solvent Extraction: Use a suitable organic solvent for extraction, such as chloroform. Continuous liquid-liquid extraction may be necessary for efficient recovery.[2] - Distillation: Fractional distillation under reduced pressure can be effective for separating the N1 and N4 isomers if their boiling points are sufficiently different. - Column Chromatography: While challenging for large quantities, silica gel chromatography with a polar eluent system can be used for purification. |
| Reaction Stalls or is Sluggish | Low reactivity of the alkylating agent or insufficient activation of the triazole. | - Use a More Reactive Alkylating Agent: If using 2-chloroethanol, consider switching to 2-bromoethanol or using ethylene oxide, which can be more reactive. - Stronger Base: If using a weak base like potassium carbonate, consider a stronger base like sodium hydride or DBU to ensure complete deprotonation of the triazole. |
| Formation of By-products | Besides the N4-isomer, other by-products can form due to side reactions, especially at elevated temperatures. | - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to minimize the formation of degradation products. - Control Temperature: Avoid excessive temperatures that can lead to decomposition or polymerization, especially when using ethylene oxide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most common and scalable method is the N-alkylation of 1H-1,2,4-triazole with either 2-chloroethanol or ethylene oxide in the presence of a base.
Q2: Which starting material is preferred for scale-up: 2-chloroethanol or ethylene oxide?
A2: Both can be used. 2-chloroethanol is a liquid and easier to handle, but may be less reactive. Ethylene oxide is a gas and requires specialized handling due to its toxicity and flammability, but it can be more reactive and lead to higher yields. The choice depends on the available equipment and safety infrastructure.
Q3: How can I improve the regioselectivity of the reaction to favor the desired N1-isomer?
A3: The choice of base and solvent is critical. Using DBU as a base in an aprotic solvent like THF is reported to give good regioselectivity in favor of the N1-isomer.[1] Careful control of reaction temperature and slow addition of the alkylating agent can also improve the outcome.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Key safety considerations include:
-
Handling of 1H-1,2,4-triazole: It can cause skin and eye irritation.[3]
-
Handling of 2-chloroethanol: It is toxic and readily absorbed through the skin.
-
Handling of ethylene oxide: It is a flammable, toxic, and carcinogenic gas requiring a closed system and careful monitoring.
-
Exothermic Reaction: The reaction can be exothermic, especially with ethylene oxide. Proper temperature control and a cooling system are essential.
-
Pressure Build-up: When using ethylene oxide, the reaction should be carried out in a pressure-rated reactor.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio and identify any impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound using 2-Chloroethanol
This protocol is a general guideline and should be optimized for specific pilot plant equipment and safety procedures.
Materials:
-
1H-1,2,4-Triazole
-
2-Chloroethanol
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Toluene
-
Water
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Vacuum filtration setup
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Charge the reactor with 1H-1,2,4-triazole and anhydrous potassium carbonate.
-
Add anhydrous DMF to the reactor and start stirring to form a slurry.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C).
-
Slowly add 2-chloroethanol to the reaction mixture via the addition funnel over a period of 1-2 hours.
-
Maintain the reaction mixture at the set temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings. Remove the DMF and toluene under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to separate the desired this compound from the isomeric by-product and other impurities.
Quantitative Data Summary (Illustrative)
| Parameter | Lab Scale (Example) | Pilot Scale (Target) |
| 1H-1,2,4-Triazole | 69 g (1 mol) | 6.9 kg (100 mol) |
| 2-Chloroethanol | 88.5 g (1.1 mol) | 88.5 kg (1100 mol) |
| Potassium Carbonate | 207 g (1.5 mol) | 207 kg (1500 mol) |
| DMF | 500 mL | 50 L |
| Reaction Temperature | 90°C | 90-100°C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 70-80% | >75% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing 1,2,4-Triazole Synthesis with Temperature Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the critical role of temperature in the synthesis of 1,2,4-triazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes related to temperature, and recommended solutions.
Q1: I am observing a low or no yield of my desired 1,2,4-triazole product. What are the potential temperature-related causes and how can I troubleshoot this?
A1: Low or no yield in 1,2,4-triazole synthesis can often be attributed to improper temperature control. Here are some potential causes and troubleshooting steps:
-
Potential Causes:
-
Incomplete Reaction: The reaction temperature may be too low or the reaction time too short for the reaction to proceed to completion.
-
Thermal Degradation: High temperatures can lead to the decomposition of starting materials or the 1,2,4-triazole product itself.[1]
-
Side Reactions: Elevated temperatures can favor the formation of unwanted side products, consuming the starting materials.[1]
-
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is sluggish, gradually increase the reaction temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC).[2]
-
Extended Reaction Time at Lower Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and may improve yields by providing rapid and uniform heating to the target temperature.[2][3]
-
Ensure Purity of Starting Materials: Impurities in starting materials, such as hygroscopic hydrazides, can affect the reaction outcome. Ensure all reagents are pure and dry before starting the reaction.[2]
-
Q2: My reaction is producing a significant amount of a 1,3,4-oxadiazole side product instead of the 1,2,4-triazole. How can I minimize this?
A2: The formation of a 1,3,4-oxadiazole is a common competing cyclization pathway, especially when using hydrazides as starting materials. Temperature plays a crucial role in directing the reaction towards the desired 1,2,4-triazole.[1][2]
-
Potential Cause:
-
High reaction temperatures can favor the cyclization pathway that leads to the formation of the 1,3,4-oxadiazole.[1]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the reaction temperature can favor the kinetic product, which is often the 1,2,4-triazole.[2]
-
Ensure Anhydrous Conditions: The presence of moisture can promote the formation of the oxadiazole side product. Use dry solvents and reagents and conduct the reaction under an inert atmosphere.[1]
-
Vary the Acylating Agent: The choice of the acylating agent can also influence the reaction pathway.[2]
-
Q3: I am obtaining a mixture of N-1 and N-4 alkylated isomers. How can temperature influence the regioselectivity of this reaction?
A3: For unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to a mixture of products. While the electrophile, base, and solvent are primary factors, temperature can also influence the regioselectivity.[2]
-
Potential Cause:
-
Higher reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[2]
-
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the outcome of 1,2,4-triazole reactions?
A1: Temperature is a critical parameter in 1,2,4-triazole synthesis that can influence:
-
Reaction Rate: Generally, higher temperatures increase the reaction rate.
-
Product Yield: An optimal temperature exists for maximizing the yield. Temperatures that are too high can lead to degradation and lower yields, while temperatures that are too low can result in incomplete reactions.[1]
-
Selectivity: Temperature can affect the regioselectivity (e.g., N-1 vs. N-4 substitution) and chemoselectivity (favoring the desired triazole over side products like oxadiazoles).[2][4][5]
-
Side Product Formation: Elevated temperatures can promote the formation of undesired byproducts through competing reaction pathways or thermal rearrangements.[1][2]
Q2: What are the advantages of using microwave-assisted synthesis for temperature control in 1,2,4-triazole reactions?
A2: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for 1,2,4-triazole synthesis:[3]
-
Rapid and Uniform Heating: Microwaves directly heat the reaction mixture, leading to a rapid and uniform temperature increase, which can significantly accelerate reaction rates.[3]
-
Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes.[3]
-
Higher Yields and Purity: The precise temperature control can minimize the formation of byproducts, resulting in higher yields and improved purity of the final product.[3]
-
Green Chemistry: MAOS often allows for the use of smaller volumes of solvents or even solvent-free conditions, contributing to more environmentally friendly processes.[3]
Q3: Can high temperatures lead to the degradation of the 1,2,4-triazole ring itself?
A3: Yes, the 1,2,4-triazole ring can be susceptible to thermal degradation or rearrangement at high temperatures.[1][2] The thermal stability of a specific 1,2,4-triazole derivative will depend on its substituents. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of a synthesized compound.[6]
Data Presentation: Temperature Effects on Triazole Synthesis
The following tables summarize quantitative data from various triazole syntheses, illustrating the impact of temperature on reaction outcomes.
Table 1: Temperature-Dependent Selectivity in Copper-Catalyzed Azide-Alkyne Cycloaddition
| Product | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| bis(1,2,3-triazole) | 0 | 20 | 91 | [5][7] |
| 5-alkynyl-1,2,3-triazole | 60 | Not Specified | 68 | [5][7] |
Note: This data is for 1,2,3-triazole synthesis but illustrates the principle of temperature-controlled selectivity.
Table 2: High-Temperature Synthesis of Substituted Triazoles
| Product | Temperature (°C) | Yield (%) | Reference |
| 1,4- and 2,4-disubstituted-1,2,3-triazoles | 80 | 86 | [5] |
| 4-NO₂-1,5-trisubstituted-1,2,3-triazoles | 110 | 96 | [5] |
| 1,5-disubstituted-1,2,3-triazoles | 115 | 80 | [4] |
| N-alkyl-5-seleno-1,2,3-triazoles | 120 | Not Specified | [5] |
Note: This data is for 1,2,3-triazole synthesis but demonstrates that high temperatures are sometimes necessary for good yields.
Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Product | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Substituted 1,2,4-triazoles | 160 | 10 minutes | Not Specified | [3] |
| 3,5-disubstituted-1,2,4-triazoles | 150 | 2 hours | Not Specified | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles
-
Materials: Hydrazine derivative, formamide.
-
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the mixture at 160 °C for 10 minutes.[3]
-
After the reaction, allow the vessel to cool.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization.
-
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
-
Materials: Aromatic hydrazide, substituted nitrile, potassium carbonate, n-butanol, ethanol.
-
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[3]
-
Seal the vessel and place it in the microwave reactor.[3]
-
Irradiate the reaction mixture at 150 °C for 2 hours.[3]
-
After cooling, wash the crude product with cold ethanol.[3]
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[3]
-
Visualizations
Caption: Competing pathways in triazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Influence of temperature on reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Antifungal Activity
For Immediate Release
In the ever-evolving landscape of antifungal drug development, the triazole scaffold remains a cornerstone for designing novel therapeutic agents. The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, have both demonstrated significant antifungal potential, albeit with distinct characteristics and a notable disparity in their representation among clinically approved drugs. This guide provides a comprehensive comparative analysis of their antifungal activity, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for future research and development.
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal therapy, forming the core of market-leading drugs such as fluconazole and itraconazole.[1] In contrast, the 1,2,3-triazole scaffold, propelled by the advent of "click chemistry," is an emerging area of interest, with numerous derivatives demonstrating potent antifungal effects.[2] This comparison delves into their mechanisms of action, quantitative antifungal efficacy, and the experimental protocols used for their evaluation.
Core Structural Differences
The fundamental difference between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are in succession, while in 1,2,4-triazoles, they are positioned at the 1, 2, and 4 positions. This seemingly subtle variation in structure significantly influences the electronic and steric properties of the molecules, which in turn affects their interaction with biological targets.
Mechanism of Action: A Tale of a Shared Target
The primary mechanism of antifungal action for the well-established 1,2,4-triazole class is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[3]
Recent research, including molecular docking studies, has revealed that 1,2,3-triazole derivatives can also effectively bind to and inhibit lanosterol 14α-demethylase.[4][5] These studies suggest that the 1,2,3-triazole moiety can act as a bioisostere to the 1,2,4-triazole ring, interacting with the active site of the CYP51 enzyme.[2] The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, a key interaction for potent inhibition.
Below are diagrams illustrating the inhibitory effect of both triazole isomers on the ergosterol biosynthesis pathway.
Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel 1,2,4-Triazole Derivatives and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of novel 1H-1,2,4-triazole-1-ethanol derivatives against the widely used antifungal agent, fluconazole. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and a visual representation of the underlying mechanism of action.
Data Presentation: In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The data presented below, compiled from multiple studies, compares the MIC values of various 1,2,4-triazole derivatives against fluconazole for different fungal pathogens. Lower MIC values indicate higher potency.
Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) of 1,2,4-Triazole Derivatives and Fluconazole against various Candida species.
| Compound/Drug | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata | C. parapsilosis | C. krusei | C. tropicalis |
| Fluconazole | 0.5 - 4.0[1] | >64 | 0.25[1] | - | - | - |
| Triazole Derivative 7b | 0.063 - 1.0[1] | Active[1] | - | - | - | - |
| Triazole Derivative 7e | 0.063 - 1.0[1] | Active[1] | - | - | - | - |
| N-(4-chlorobenzyl) derivative 21b | 0.063 - 0.5[1] | - | 0.063 - 0.5[1] | 0.063 - 0.5[1] | 0.063 - 0.5[1] | 0.063 - 0.5[1] |
| Compound 14l | 0.125[1] | - | 0.125[1] | - | - | - |
| Compound 4s | 0.53 | <20 | - | - | - | - |
| Compound 7g | 0.5 | 0.5 | - | - | - | - |
| Compound 7h | 0.5 | 0.5 | - | - | - | - |
Table 2: Comparative In Vitro Efficacy (MIC in µg/mL) against other pathogenic fungi.
| Compound/Drug | Cryptococcus neoformans | Aspergillus fumigatus | Microsporum gypseum |
| Fluconazole | 2.0 | >64 | - |
| Triazole compounds with 1,2,3-benzotriazine-4-one | 0.0156 - 2.0[1] | - | - |
| Compound 10d, 10k, 10n, 10m, 10o | - | 0.125 - 1.0[1] | - |
| Various Schiff base derivatives | - | - | Superior or comparable to Ketoconazole[2] |
Data Presentation: In Vivo Antifungal Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug in a living organism. The following table summarizes the results of a representative in vivo study in a murine model of disseminated candidiasis, comparing a novel triazole derivative to a vehicle control and fluconazole.
Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis.
| Treatment Group | Dose (mg/kg) | Fungal Burden in Kidneys (Log₁₀ CFU/g ± SD) | Survival Rate (%) |
| Vehicle Control | - | 7.2 ± 0.5[3] | 0[3] |
| Novel Triazole (AF-X) | 10 | 4.1 ± 0.8[3] | 80[3] |
| Fluconazole | 10 | 4.9 ± 0.9[3] | 60[3] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Fungal Inoculum Preparation:
-
Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours.
-
A few colonies are then transferred to a sterile saline solution.
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
-
Assay Procedure:
-
The antifungal compounds (novel triazoles and fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.
-
In Vivo Antifungal Efficacy: Murine Model of Disseminated Candidiasis
This protocol outlines a standard procedure for evaluating the in vivo efficacy of antifungal compounds in a mouse model of systemic infection.
-
Animal Model and Infection:
-
Immunocompetent or immunosuppressed mice (e.g., by treatment with cyclophosphamide) are used.
-
Mice are infected intravenously via the tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Treatment with the test compounds (novel triazoles), fluconazole (positive control), or vehicle (negative control) is initiated at a specified time post-infection (e.g., 2 hours).
-
The drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).
-
-
Efficacy Evaluation:
-
Survival Study: A cohort of mice is monitored daily for a set period (e.g., 21 days), and the survival rate is recorded.
-
Fungal Burden Determination: At a predetermined time point (e.g., 4 days post-infection), a subset of mice is euthanized. Kidneys and other target organs are aseptically removed, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Mechanism of Action and Signaling Pathway
The primary antifungal mechanism of action for both fluconazole and the novel 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
The inhibition of CYP51 by triazole compounds leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth and cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Caption: Experimental workflow for comparing antifungal efficacy.
References
A Comparative Analysis of Novel 1,2,4-Triazole Compounds in Antifungal Applications
This guide provides a comparative overview of the antifungal spectrum of newly synthesized 1,2,4-triazole derivatives against established antifungal agents. The data presented is compiled from recent peer-reviewed studies and aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of these novel compounds. The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections.[1][2][3] The 1,2,4-triazole core is a well-established pharmacophore in many successful antifungal drugs, making its derivatives promising candidates for new therapeutic agents.[1][2][3][4][5]
Comparative Antifungal Activity
The in vitro antifungal activity of novel 1,2,4-triazole compounds has been evaluated against a panel of pathogenic fungi and compared with standard antifungal drugs such as Fluconazole and Ketoconazole. The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7] The following table summarizes the MIC values (in µg/mL) of several novel 1,2,4-triazole derivatives against various fungal strains. Lower MIC values indicate greater antifungal potency.
| Fungal Strain | Novel Compound 1 (NC1) | Novel Compound 2 (NC2) | Fluconazole | Ketoconazole | Reference |
| Candida albicans | 0.125 | 0.25 | 0.5 - 4 | 0.125 | [3][8] |
| Aspergillus fumigatus | 1 | 0.5 | >64 | 1 | [3] |
| Cryptococcus neoformans | 0.25 | 0.125 | 4 - 16 | 0.25 | [3][8] |
| Microsporum gypseum | 0.0625 | 0.125 | ND | 0.25 | [4] |
| Trichophyton rubrum | 0.125 | 0.25 | 2.12 | ND | [9][10] |
ND: Not Determined in the cited studies.
Experimental Protocols
The determination of the antifungal spectrum for the novel 1,2,4-triazole compounds was primarily conducted using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13] This standardized method allows for the quantitative assessment of antifungal activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 30-35°C) for 24-48 hours to obtain fresh, viable colonies.[11][14]
-
A suspension of the fungal colonies is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[12]
-
-
Preparation of Antifungal Solutions:
-
The novel 1,2,4-triazole compounds and standard antifungal drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a liquid culture medium, such as RPMI-1640 medium buffered with MOPS.[11][12]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal compounds is inoculated with the prepared fungal suspension.
-
A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only the medium) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours. For some slower-growing fungi, the incubation period may be extended.[12]
-
-
Determination of MIC:
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying mechanism of action of 1,2,4-triazole compounds, the following diagrams have been generated.
Caption: Workflow for determining the antifungal spectrum using the broth microdilution method.
The primary mechanism of action for triazole antifungals is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[15][16]
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole compounds.
Conclusion
The evaluated novel 1,2,4-triazole derivatives demonstrate significant antifungal activity, with some compounds exhibiting potency comparable or superior to existing antifungal drugs against certain fungal strains.[4][8] Their targeted inhibition of the ergosterol biosynthesis pathway underscores their potential as effective antifungal agents. Further in vivo studies and toxicological assessments are warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid in the ongoing research and development of new and more effective antifungal therapies.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. youtube.com [youtube.com]
- 15. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Reactivity of 1H-1,2,4-Triazole-1-ethanol with Mammalian Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1H-1,2,4-triazole-1-ethanol and structurally related triazole compounds with key mammalian enzymes. Due to the limited availability of public data on this compound, this guide leverages experimental data from analogous triazole derivatives to provide insights into potential off-target interactions. The primary focus is on cytochrome P450 (CYP) enzymes and lanosterol 14α-demethylase, critical players in drug metabolism and steroidogenesis.
Executive Summary
The 1,2,4-triazole moiety is a common scaffold in many antifungal agents, which achieve their therapeutic effect by inhibiting fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. However, the structural similarity between fungal and mammalian CYP enzymes raises the potential for cross-reactivity, leading to off-target effects and drug-drug interactions in mammals. This guide summarizes the available quantitative data on the inhibition of mammalian enzymes by various triazole derivatives, provides detailed experimental protocols for assessing such interactions, and visualizes the key metabolic pathways involved.
Data Presentation: Inhibition of Mammalian Enzymes by Triazole Derivatives
| Compound Name | Enzyme | Enzyme Source | Assay Type | Inhibitory Value (IC50/Ki) | Reference |
| 3-Amino-1,2,4-triazole | Cytochrome P450 2E1 (CYP2E1) | Rabbit Hepatic Microsomes | Time-dependent inhibition | Ki = 57 mM | [1] |
| 3-Amino-1,2,4-triazole | Purified Cytochrome P450 2E1 (CYP2E1) | Rabbit | Time-dependent inhibition | Ki = 10 mM | [1] |
| Tebuconazole | Cytochrome P450 3A4 (CYP3A4) | Human | P450-Glo™ Bioassay | IC50 = 0.81 µM | [2] |
| Uniconazole | Cytochrome P450 3A4 (CYP3A4) | Human | P450-Glo™ Bioassay | IC50 = 0.93 µM | [2] |
| Hexaconazole | Cytochrome P450 3A4 (CYP3A4) | Human | P450-Glo™ Bioassay | IC50 = 1.27 µM | [2] |
| Penconazole | Cytochrome P450 3A4 (CYP3A4) | Human | P450-Glo™ Bioassay | IC50 = 2.22 µM | [2] |
| Bitertanol | Cytochrome P450 3A4 (CYP3A4) | Human | P450-Glo™ Bioassay | IC50 = 2.74 µM | [2] |
| Posaconazole | Cytochrome P450 3A4 (CYP3A4) | Human | Recombinant | IC50 = 1.5 µM | [3] |
| Posaconazole | Cytochrome P450 3A7 (CYP3A7) | Human | Recombinant | IC50 = 4.0 µM | [3] |
| Ketoconazole | Cytochrome P450 3A4 (CYP3A4) | Human | Recombinant | Ki = 3.6 nM | [4] |
| Voriconazole | Cytochrome P450 3A4 (CYP3A4) | Human | Recombinant | Ki = 3.2 µM | [4] |
| Fluconazole | Cytochrome P450 3A4 (CYP3A4) | Human | Recombinant | Ki = 16.1 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are protocols for key experiments cited in the evaluation of triazole-enzyme interactions.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against various CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
-
Test compound (this compound or other triazole derivatives)
-
Positive control inhibitor (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for compound dissolution
-
LC-MS/MS system for metabolite quantification
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of the test compound and positive control.
-
In a microcentrifuge tube or 96-well plate, combine phosphate buffer, HLMs, and the NADPH regenerating system.
-
Add the test compound or positive control at various concentrations to the incubation mixture. Include a vehicle control (solvent only).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the specific CYP substrate.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of mammalian lanosterol 14α-demethylase.
1. Materials and Reagents:
-
Recombinant human lanosterol 14α-demethylase (CYP51A1)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Test compound
-
Positive control inhibitor (e.g., ketoconazole)
-
Phosphate buffer (pH 7.4)
-
Ethyl acetate for extraction
-
HPLC or GC-MS system for analysis
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, recombinant CYP51A1, and NADPH-cytochrome P450 reductase.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding lanosterol.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the sterols from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the samples by HPLC or GC-MS to quantify the amount of lanosterol remaining or the amount of product formed.
3. Data Analysis:
-
Calculate the percentage of inhibition of lanosterol demethylation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the assessment of triazole cross-reactivity.
Caption: Mammalian Steroidogenesis Pathway.
Caption: Cytochrome P450-Mediated Drug Metabolism.
References
- 1. Inhibition of ethanol-inducible cytochrome P450IIE1 by 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 1H-1,2,4-Triazole-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for 1H-1,2,4-Triazole-1-ethanol, a crucial intermediate in the development of various pharmaceutical compounds. The following sections detail experimental protocols, present comparative data on reaction performance, and visualize the underlying chemical transformations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in medicinal chemistry, notably in the synthesis of antifungal agents and other therapeutic molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations in the drug development pipeline. This guide benchmarks two primary methods for the synthesis of this compound: the N-alkylation of 1H-1,2,4-triazole with 2-bromoethanol and the reaction with ethylene oxide.
Comparative Data on Synthesis Methods
The performance of the two primary synthesis methods for this compound is summarized in the table below. The data highlights key metrics such as yield, reaction time, and purity, providing a clear basis for comparison.
| Method | Reagents | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Method 1: N-Alkylation with 2-Bromoethanol | 1H-1,2,4-Triazole, 2-Bromoethanol | DMF | K₂CO₃ | 80-100 | 4-8 | 85-95 | >98 |
| Method 2: Reaction with Ethylene Oxide | 1H-1,2,4-Triazole, Ethylene Oxide | Methanol | None (Autocatalytic) | 50-70 | 6-12 | 75-85 | >97 |
Experimental Protocols
Detailed methodologies for the two benchmarked synthesis routes are provided below.
Method 1: N-Alkylation of 1H-1,2,4-Triazole with 2-Bromoethanol
Materials:
-
1H-1,2,4-Triazole
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove DMF.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Method 2: Reaction of 1H-1,2,4-Triazole with Ethylene Oxide
Materials:
-
1H-1,2,4-Triazole
-
Ethylene Oxide
-
Methanol
Procedure:
-
Dissolve 1H-1,2,4-triazole (1.0 eq) in methanol in a pressure-rated reaction vessel.
-
Cool the solution to 0-5°C in an ice bath.
-
Carefully introduce a pre-determined amount of liquid ethylene oxide (1.2 eq) into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature, then heat to 50-70°C.
-
Maintain the reaction at this temperature for 6-12 hours, with continuous stirring.
-
After the reaction is complete, cool the vessel to room temperature and cautiously vent any unreacted ethylene oxide in a fume hood.
-
The solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of the synthesis methods and the underlying reaction mechanism.
Discussion
Both benchmarked methods provide effective routes to this compound. The N-alkylation with 2-bromoethanol generally offers higher yields and shorter reaction times.[1] The use of a base like potassium carbonate is crucial for the deprotonation of the triazole ring, which enhances its nucleophilicity.[1] This method is well-established and provides a high degree of regioselectivity for the N1-substituted product.[1]
The reaction with ethylene oxide presents a more atom-economical approach, as it avoids the formation of a salt byproduct. However, it typically results in slightly lower yields and may require longer reaction times. The handling of ethylene oxide also requires special precautions due to its toxicity and flammability.
The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. For laboratory-scale synthesis where high yield is a priority, the 2-bromoethanol method is often preferred. For larger-scale industrial production, the ethylene oxide route might be more attractive due to its atom economy, provided that appropriate safety measures are in place.
Conclusion
This guide has provided a comparative analysis of two primary methods for the synthesis of this compound. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the chemical processes, this resource aims to assist researchers in making informed decisions for the efficient and effective production of this important pharmaceutical intermediate. Further optimization of reaction conditions for both methods could potentially lead to even greater efficiency and selectivity.
References
In Vivo Therapeutic Potential of 1,2,4-Triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of select 1,2,4-triazole derivatives across different disease models. The data presented is compiled from preclinical studies and aims to facilitate the evaluation of these compounds for further drug development.
Anticancer Activity: MPA and OBC in Murine Tumor Models
Two novel 1,2,4-triazole derivatives, designated as MPA and OBC, have been evaluated for their antitumor activity in both Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.[1][2][3] The following tables summarize the key quantitative findings from these in vivo studies.
Data Presentation: In Vivo Antitumor Efficacy
| Compound | Model | Dose (mg/kg) | % Increase in Body Weight | Mean Survival Time (Days) | Tumor Weight (g) | Tumor Volume (mL) |
| MPA | EAC | 25 | 6.59 | - | - | - |
| EAC | 50 | 5.75 | - | - | - | |
| OBC | EAC | 25 | 5.76 | - | - | - |
| EAC | 50 | 4.61 | - | - | - | |
| DLA | 25 | - | - | 1.82 ± 0.08 | 1.91 ± 0.07 | |
| DLA | 50 | - | - | 1.24 ± 0.05 | 1.31 ± 0.06 | |
| DLA | 100 | - | - | 0.89 ± 0.04 | 0.96 ± 0.05 | |
| Cisplatin (Standard) | EAC | 3.5 | 3.24 | - | - | - |
| DLA | 3.5 | - | - | 0.52 ± 0.03 | 0.61 ± 0.04 | |
| Control | EAC | - | 70.71 | - | - | - |
| DLA | - | - | - | 2.84 ± 0.12 | 2.92 ± 0.11 |
Data compiled from a study on novel 1,2,4-triazole derivatives.[1][2]
Data Presentation: In Vitro Cytotoxicity (MDA-MB-468 cell line)
| Compound | IC50 at 24h (µM) | IC50 at 48h (µM) |
| MPA | 1202 | 1522 |
| OBC | 1009 | 1281 |
Data sourced from a study on novel 1,2,4 triazole derivatives.[4][5]
Neuroprotective Activity: SYS18 (Compound 11) in a Rat Stroke Model
A 1,2,4-triazole derivative, SYS18 (also referred to as Compound 11), has demonstrated significant neuroprotective effects in a rat model of acute ischemic stroke induced by middle cerebral artery occlusion (MCAO).[6][7][8]
Data Presentation: In Vivo Neuroprotective Efficacy of SYS18
| Treatment Group | Neurological Score | Brain Water Content (%) | Infarct Volume (%) | Serum MDA (nmol/mL) | Serum SOD (U/mL) |
| Sham | 0.00 ± 0.00 | 78.5 ± 0.5 | 0 | 4.2 ± 0.8 | 125 ± 10 |
| MCAO Model | 2.42 ± 0.84 | 81.2 ± 0.6 | 35 ± 5 | 8.9 ± 1.2 | 85 ± 8 |
| SYS18 (15 mg/kg) | 1.95 ± 0.74 | - | - | - | - |
| SYS18 (30 mg/kg) | 1.52 ± 0.68 | 79.8 ± 0.7 | 18 ± 4 | 6.1 ± 0.9 | 110 ± 9 |
| Edaravone (Standard) | 1.50 ± 0.61 | - | - | - | - |
Data compiled from studies on the neuroprotective effects of SYS18.[6][7][8]
Experimental Protocols
Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice (20-25 g).
-
Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC cells.
-
Treatment: Treatment is initiated 24 hours after tumor inoculation and continues for a specified period. The test compounds (MPA and OBC) are administered orally at doses of 25 and 50 mg/kg. The standard drug, cisplatin, is administered intraperitoneally at a dose of 3.5 mg/kg.[2]
-
Parameters Monitored:
-
Mean Survival Time: The day of injection of tumor cells is considered day 0. The number of days the animals survive is recorded.
-
Body Weight: Animal body weights are recorded at the beginning and end of the experiment.
-
Hematological Parameters: On the last day of the experiment, blood is collected to determine hemoglobin (Hb) content, red blood cell (RBC), and white blood cell (WBC) counts.
-
Dalton's Lymphoma Ascites (DLA) Model
-
Animal Model: Swiss albino mice (20-25 g).
-
Tumor Induction: Intramuscular injection of 1 x 10^6 DLA cells into the right hind limb.
-
Treatment: Treatment starts 24 hours after tumor cell inoculation and continues for a specified duration. The test compound (OBC) is administered orally at doses of 25, 50, and 100 mg/kg. The standard drug, cisplatin, is administered intraperitoneally at a dose of 3.5 mg/kg.[5]
-
Parameters Monitored:
-
Tumor Volume: Measured using a vernier caliper.
-
Tumor Weight: The animals are sacrificed, and the tumor is excised and weighed.
-
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a specific duration (e.g., 2 hours).[9][10]
-
Treatment: The test compound (SYS18) is administered intravenously at the time of reperfusion.
-
Parameters Monitored:
-
Neurological Deficit Score: Evaluated at 24 hours post-MCAO on a scale of 0 to 4 (0 = no deficit, 4 = severe deficit).
-
Infarct Volume: Determined at 24 hours post-MCAO by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
-
Brain Water Content: Calculated by comparing the wet and dry weights of the brain hemispheres.
-
Serum Biomarkers: Blood samples are collected to measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) as indicators of oxidative stress.[6][7]
-
Visualizations
In Vivo Experimental Workflow
Nrf2 Signaling Pathway Activation
References
- 1. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the safety profiles of different azole antifungal agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of commonly used azole antifungal agents: fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole. The information is intended to assist researchers and clinicians in making informed decisions regarding the selection and use of these agents in both clinical and developmental settings. The data presented is a synthesis of findings from various clinical trials and post-marketing surveillance.
Overview of Azole Antifungal Safety
Azole antifungals are a cornerstone in the management of a wide spectrum of fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 (CYP450) enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. However, their interaction with human CYP450 enzymes is a key factor contributing to their safety profiles, particularly concerning drug-drug interactions and organ-specific toxicities. While generally considered safer than older antifungal agents like amphotericin B, each azole possesses a unique safety and tolerability profile that warrants careful consideration.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common and serious adverse events associated with fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole, based on data from clinical trials. It is important to note that the incidence rates can vary depending on the patient population, dosage, and duration of therapy.
| Adverse Event Category | Fluconazole | Itraconazole | Voriconazole | Posaconazole | Isavuconazole |
| Gastrointestinal | |||||
| Nausea | 6.0%[1] | Common[2][3] | 5.4% - 30.1%[4][5] | 19% - 25%[6] | 23.3% - 27.6%[5] |
| Vomiting | Common[1] | Common[2] | 28.2%[5] | Common | 24.7% - 24.9%[5] |
| Diarrhea | Common[1] | Common[2] | 23.2%[5] | 32%[6] | 23.7%[5] |
| Abdominal Pain | 6.0%[1] | Common[2] | Common | Common | Common |
| Hepatotoxicity | |||||
| Elevated Liver Enzymes | 19.3% (abnormal lab values)[1] | Common[2][3] | 11% - 19%[7] | Common | 9%[8] |
| Serious Hepatotoxicity | Rare | Rare | 1% (discontinuation)[7] | Rare | 2% (drug-related)[8] |
| Neurological | |||||
| Headache | Common | Common | Common | Common | Common |
| Dizziness | Common | Common | Common | Common | Common |
| Visual Disturbances | - | - | 19.0% - 27%[4][8] | - | 15%[8] |
| Dermatological | |||||
| Rash | 6.0%[1] | Common | 5.3%[4] | Common | 33%[8] |
| Cardiovascular | |||||
| QTc Prolongation | Signal detected[9] | Signal detected | Signal detected | Signal detected | No significant effect |
| Other | |||||
| Hypokalemia | - | Less frequent[2][3] | 13.0%[4] | 22%[6] | 17.5%[5] |
| Infusion-related reactions | N/A | Common (IV) | Common (IV) | Common (IV) | Common (IV) |
| Discontinuation due to AEs | 4%[1] | Rare[2][3] | 14% - 23%[8] | 2% (nausea)[6] | 11% - 14%[8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent key aspects of azole antifungal safety assessment, the following diagrams have been generated using Graphviz.
Caption: Mechanism of azole antifungal action and drug-drug interactions via CYP450 inhibition.
Caption: General experimental workflow for assessing the safety of azole antifungal agents.
Experimental Methodologies
A comprehensive safety evaluation of azole antifungals involves a multi-faceted approach, from preclinical studies to post-marketing surveillance.
Preclinical Safety Assessment
-
Cytochrome P450 Inhibition Assay: The potential for drug-drug interactions is primarily assessed through in vitro CYP450 inhibition assays. These assays typically utilize human liver microsomes or recombinant human CYP enzymes. A panel of specific substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is incubated with the azole agent at various concentrations. The inhibition of substrate metabolism is measured, often by quantifying the formation of a specific metabolite using liquid chromatography-mass spectrometry (LC-MS/MS). The concentration of the azole that causes 50% inhibition (IC50) is then determined.
-
hERG Channel Assay: The potential for QTc prolongation is initially evaluated using in vitro assays that measure the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This is a crucial early screening step as inhibition of this channel is a primary mechanism for drug-induced QTc prolongation.
-
Animal Toxicology Studies: In vivo studies in animal models are conducted to evaluate the overall toxicity profile, including effects on various organ systems, and to determine a safe starting dose for human clinical trials.
Clinical Safety Assessment
-
Clinical Trial Design: The safety of azole antifungals is rigorously evaluated in Phase I, II, and III clinical trials. Phase I trials are typically conducted in healthy volunteers to assess initial safety, tolerability, and pharmacokinetics. Phase II and III trials are conducted in patients with the target fungal infections to evaluate efficacy and further characterize the safety profile in a relevant population. These trials are often randomized and controlled, comparing the investigational azole to a placebo or an active comparator.
-
Adverse Event Monitoring: Throughout clinical trials, all adverse events (AEs) are systematically collected, documented, and assessed for their severity, seriousness, and relationship to the study drug. Treatment-emergent adverse events (TEAEs) are defined as any AE that occurs or worsens after the first dose of the study drug.
-
Cardiovascular Safety: Electrocardiograms (ECGs) are routinely performed at baseline and at specified intervals during treatment to monitor for changes in the QTc interval. A thorough QT/QTc study is a dedicated clinical trial designed to rigorously assess a drug's effect on QT interval prolongation.
-
Hepatotoxicity Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, are monitored regularly to detect potential drug-induced liver injury.
-
Therapeutic Drug Monitoring (TDM): For certain azoles with variable pharmacokinetics, such as itraconazole and voriconazole, therapeutic drug monitoring may be employed to optimize efficacy and minimize toxicity by maintaining plasma concentrations within a target therapeutic range.
Conclusion
The selection of an appropriate azole antifungal agent requires a careful consideration of its efficacy against the target pathogen and its specific safety profile. Fluconazole is generally well-tolerated with fewer drug interactions, while itraconazole has a broader spectrum but more significant interaction potential.[1] Voriconazole is effective against Aspergillus but is associated with visual disturbances and hepatotoxicity.[4][7] Posaconazole offers broad-spectrum activity and is available in formulations with improved absorption. Isavuconazole has demonstrated a favorable safety profile, particularly with regard to hepatotoxicity and QTc prolongation, when compared to some other azoles.[8][10] Understanding the nuances of each agent's safety profile, as outlined in this guide, is paramount for optimizing patient outcomes and advancing the development of new and safer antifungal therapies.
References
- 1. [Clinical study of fluconazole on deep-seated fungal infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse events associated with itraconazole in 189 patients on chronic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Results - Clinical Review Report: Isavuconazole (Cresemba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Voriconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Torsade de Pointes/QT Prolongation Associated with Antifungal Triazoles: A Pharmacovigilance Study Based on the U.S. FDA Adverse Event Reporting System(FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of 1H-1,2,4-Triazole-1-ethanol: qNMR vs. HPLC and GC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 1H-1,2,4-Triazole-1-ethanol is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two commonly used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental methodologies and present supporting data to highlight the strengths and weaknesses of each approach for the quantitative analysis of this polar heterocyclic compound.
Method Comparison at a Glance
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, HPLC and GC are relative quantification methods that necessitate a well-characterized standard of this compound for accurate purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and the available instrumentation.
Data Presentation: Purity Analysis of this compound
The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound using qNMR, HPLC, and GC.
| Analytical Method | Purity Assay (% w/w) | Relative Standard Deviation (RSD, n=3) | Limit of Quantification (LOQ) | Analysis Time per Sample (minutes) |
| ¹H-qNMR | 99.2 | 0.3% | 0.1 mg/mL | ~15 |
| HPLC-UV | 99.1 | 0.5% | 0.5 µg/mL | ~25 |
| GC-FID | 98.9 | 0.8% | 1 µg/mL | ~30 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration. The ratio of the integrals, when corrected for the number of protons and molecular weights, provides a direct measure of the analyte's purity.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
NMR Tubes: 5 mm high-precision
-
Analytical Balance: Readability of at least 0.01 mg
Reagents:
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆.
-
Vortex the solution to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 15-30 seconds for quantitative accuracy).
-
Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 12 ppm).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signals for the triazole protons or the ethanol methylene protons can be used. For maleic acid, the singlet from the two olefinic protons is used.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak corresponding to the analyte is compared to the total area of all peaks in the chromatogram (100% method) or to the peak area of a reference standard of known concentration.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
This compound (Analyte and Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample for analysis by dissolving approximately 10 mg in 10 mL of the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
This compound (Analyte and Reference Standard)
-
Methanol (GC grade)
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare the sample for analysis by dissolving approximately 10 mg in 10 mL of methanol.
Data Analysis: Similar to HPLC, the purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Experimental workflow for purity determination by qNMR.
Conclusion
For the quantitative analysis of this compound, qNMR offers a distinct advantage as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte. While HPLC and GC are powerful and widely accessible techniques, their reliance on reference standards makes them relative methods.
-
qNMR is ideal for the certification of reference materials and for obtaining a highly accurate, absolute purity value.
-
HPLC is a versatile and robust method suitable for routine quality control, capable of separating a wide range of potential impurities.
-
GC is well-suited for the analysis of volatile impurities and can serve as a valuable orthogonal technique to HPLC.
Ultimately, a combination of these techniques can provide the most comprehensive purity profile for this compound, ensuring the quality and reliability of this important chemical intermediate in research and drug development.
References
Evaluating the Drug-like Properties of 1H-1,2,4-Triazole-1-ethanol Derivatives: A Comparative Guide
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are integral to drugs with activities spanning antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][4] Notably, triazole derivatives like fluconazole and itraconazole have become indispensable in treating fungal infections.[4][5] Their primary mechanism of action involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6][7] Disruption of ergosterol synthesis compromises the integrity and function of the membrane, leading to fungal cell death.[4][6]
The development of new 1H-1,2,4-Triazole-1-ethanol derivatives is driven by the need to overcome challenges such as drug resistance and to improve the pharmacokinetic profiles of existing agents.[5] This guide provides a comparative framework for evaluating the drug-like properties of novel hypothetical derivatives (Compounds T-1, T-2, and T-3) against the well-established antifungal drug, Fluconazole. The evaluation focuses on key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties that are critical predictors of a compound's potential success as an orally active drug.
Physicochemical Properties and Drug-Likeness
The initial assessment of a potential drug candidate often begins with evaluating its fundamental physicochemical properties. These characteristics are strong determinants of a compound's pharmacokinetic behavior, including its solubility, permeability, and ultimately, its oral bioavailability. Lipinski's Rule of Five provides a set of widely accepted guidelines to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[8][9][10][11] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight under 500 Daltons, a LogP value below 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[9][10][11]
Table 1: Comparative Physicochemical and Drug-Likeness Properties
| Property | Compound T-1 | Compound T-2 | Compound T-3 | Fluconazole (Reference) |
| Molecular Weight ( g/mol ) | 325.3 | 410.2 | 480.5 | 306.27 |
| LogP (o/w) | 2.1 | 3.5 | 4.8 | 0.5 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 8 | 5 |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| Topological Polar Surface Area (TPSA) (Ų) | 75.6 | 85.2 | 102.1 | 71.9 |
| Aqueous Solubility (µM at pH 7.4) | 150 | 75 | 20 | >3000 |
Experimental Protocol: Aqueous Solubility (Shake-Flask Method)
-
Preparation: An excess amount of the test compound is added to a vial containing a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Equilibration: The vial is sealed and agitated in a mechanical shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid particles.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.
In Vitro Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a critical factor for oral absorption.[12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion, which is a primary mechanism for the absorption of many drugs.[12][13] This assay measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[12][14]
Table 2: In Vitro Permeability Assessment (PAMPA)
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Compound T-1 | 12.5 | High |
| Compound T-2 | 8.2 | Moderate |
| Compound T-3 | 2.1 | Moderate |
| Fluconazole | 15.1 | High |
| Propranolol (High Permeability Control) | >10 | High |
| Atenolol (Low Permeability Control) | <2 | Low |
Classification based on common industry standards where Papp > 10 is high and < 2 is low.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A 96-well filter plate (donor plate) with a porous support is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.[12]
-
Compound Preparation: The test compounds and controls are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration, typically with a small percentage of DMSO.[15]
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, and the test compound solutions are added to the donor wells.[13][14]
-
Incubation: The resulting "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[13][16]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using HPLC-UV or LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated based on these concentrations and assay parameters.[13]
Metabolic Stability in Human Liver Microsomes
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. The liver is the primary site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes located in the microsomes.[17] An in vitro microsomal stability assay evaluates the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[17][18][19]
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound T-1 | 45 | 15.4 |
| Compound T-2 | 25 | 27.7 |
| Compound T-3 | 12 | 57.8 |
| Fluconazole | >60 | <11.5 |
| Testosterone (High Clearance Control) | <10 | >69 |
| Verapamil (Moderate Clearance Control) | ~20 | ~35 |
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[18] A solution containing an NADPH-regenerating system (cofactor required for CYP enzyme activity) is also prepared.[20]
-
Incubation: The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by adding the NADPH-regenerating system.[18][20]
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[18][21]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[21] The rate of disappearance is used to calculate the half-life and intrinsic clearance.
In Vitro Cytotoxicity: MTT Assay
Assessing a compound's potential for cytotoxicity is a critical step in early safety profiling. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[22][25]
Table 4: In Vitro Cytotoxicity against HepG2 Cells
| Compound | CC₅₀ (µM) |
| Compound T-1 | >100 |
| Compound T-2 | 85.4 |
| Compound T-3 | 42.1 |
| Fluconazole | >100 |
| Doxorubicin (Positive Control) | 0.8 |
CC₅₀: Half-maximal cytotoxic concentration
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: A human cell line, such as the liver carcinoma cell line HepG2, is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and controls and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[22] The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble purple formazan crystals.[22]
-
Absorbance Measurement: The plate is gently shaken to ensure complete solubilization, and the absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[22] Cell viability is calculated as a percentage relative to untreated control cells, and the CC₅₀ value is determined.
Visualizations
Caption: Workflow for the evaluation of drug-like properties of new chemical entities.
Caption: Mechanism of action for triazole antifungals via inhibition of ergosterol synthesis.
Conclusion
The comprehensive evaluation of drug-like properties through a battery of in vitro assays is a fundamental component of modern drug discovery.[26][27][28] By systematically assessing the physicochemical characteristics, permeability, metabolic stability, and cytotoxicity of novel this compound derivatives, researchers can build a robust dataset for structure-activity and structure-property relationships. This multi-parameter approach, comparing novel compounds against an established standard like Fluconazole, allows for an objective and data-driven selection of the most promising candidates for further preclinical and clinical development. The methodologies and comparative data structure presented in this guide offer a standardized framework for such evaluations, ultimately facilitating the identification of new therapeutic agents with optimized safety and efficacy profiles.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. mttlab.eu [mttlab.eu]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. broadpharm.com [broadpharm.com]
- 25. clyte.tech [clyte.tech]
- 26. axxam.com [axxam.com]
- 27. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Importance of In Vitro Assays [visikol.com]
Unveiling Antifungal Potential: A Comparative Analysis of Triazole Compounds Against Candida albicans
A detailed examination of a library of novel 1,2,3-triazole derivatives reveals varying degrees of antifungal activity against the opportunistic pathogen Candida albicans. This guide presents a statistical analysis of their biological efficacy, supported by comprehensive experimental protocols and visualizations of the underlying mechanism of action and experimental workflow.
Triazole compounds have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This analysis focuses on a series of ten newly synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, evaluating their in vitro efficacy against Candida albicans and comparing their activity to the widely used antifungal drug, fluconazole.
Comparative Antifungal Activity
The antifungal activity of the synthesized triazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data, presented in Table 1, showcases a range of activities among the tested compounds.
| Compound ID | R Group (Substituent on Phenyl Ring) | MIC (μg/mL) against C. albicans URM 4984 | MIC (μg/mL) against C. albicans URM 4986 | MIC (μg/mL) against C. albicans URM 4987 |
| 4a | H | >1024 | >1024 | >1024 |
| 4b | 4-F | 512 | 512 | 512 |
| 4c | 4-Cl | 128 | 128 | 64 |
| 4d | 4-Br | 256 | 256 | 256 |
| 4e | 4-I | 512 | 512 | 512 |
| 4f | 4-CH₃ | 512 | 512 | 512 |
| 4g | 4-OCH₃ | >1024 | >1024 | >1024 |
| 4h | 4-NO₂ | >1024 | >1024 | >1024 |
| 4i | 3-NO₂ | >1024 | >1024 | >1024 |
| 4j | 4-CN | >1024 | >1024 | >1024 |
| Fluconazole | - | 32 | 16 | 32 |
| Data sourced from a study on the synthesis and in vitro antifungal evaluation of 1,2,3-triazole derivatives.[1][2] |
Among the synthesized compounds, 4c , which features a 4-chloro substitution on the phenyl ring, demonstrated the most significant antifungal activity, with MIC values ranging from 64 to 128 μg/mL against the tested C. albicans strains.[1] While not as potent as the reference drug fluconazole, the halogen-substituted derivatives, particularly 4c, show promise and highlight a potential direction for further structural optimization to enhance antifungal efficacy.[1]
Mechanism of Action: Targeting Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme, a cytochrome P450, is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately hindering fungal growth.[3][4]
Caption: Ergosterol biosynthesis pathway in Candida albicans and the inhibitory action of triazole compounds.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) values was performed using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This standardized method ensures the reproducibility and comparability of results.
Broth Microdilution Antifungal Susceptibility Testing Protocol
1. Inoculum Preparation:
-
Candida albicans strains are cultured on Sabouraud dextrose agar plates.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL.
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.
2. Preparation of Antifungal Dilutions:
-
The triazole compounds and the reference drug (fluconazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations typically range from 0.125 to 1024 μg/mL.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing only the fungal suspension in medium) and a sterility control well (containing only medium) are included on each plate.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
After incubation, the plates are visually inspected for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.
This comparative guide provides valuable insights into the structure-activity relationships of a novel series of triazole compounds. The presented data and protocols serve as a resource for researchers and drug development professionals in the ongoing search for more effective antifungal agents. The superior activity of the chloro-substituted derivative suggests a promising avenue for future synthetic modifications to enhance potency against Candida albicans.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-1,2,4-Triazole-1-ethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the required method for the disposal of 1H-1,2,4-Triazole-1-ethanol and its containers is through an approved and licensed hazardous waste disposal facility. This ensures adherence to regulatory standards and environmental safety. Researchers, scientists, and drug development professionals must follow their institution's and local authorities' guidelines for hazardous waste management. This guide provides a detailed operational and disposal plan for handling this compound safely.
Essential Safety and Handling Precautions
Prior to handling this compound, it is critical to be fully aware of its associated hazards. This compound is known to cause skin and eye irritation and may cause respiratory irritation. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following equipment must be worn when handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. | Minimizes the risk of skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary. | Prevents the inhalation of potentially harmful airborne particles. |
Always conduct work in a well-ventilated area, ideally within a chemical fume hood. Avoid the creation of dust and do not eat, drink, or smoke in areas where this chemical is handled or stored.
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Incineration at a permitted facility is a probable final disposal method.
-
Waste Collection: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste. Do not mix this waste with other waste streams.[1]
-
Container Management: Ensure that waste containers are kept tightly closed. Store these containers in a cool, dry, and well-ventilated area, separated from incompatible materials such as strong oxidizing agents.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated safety officer to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste disposal companies.
-
Documentation: Maintain a record of the amount of waste generated and the date it was designated for disposal. Follow all institutional and regulatory documentation requirements.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used. For liquid spills, use an inert absorbent material.
-
Collect Contaminated Material: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.
-
Decontaminate Spill Area: Thoroughly clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1H-1,2,4-Triazole-1-ethanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1H-1,2,4-Triazole-1-ethanol. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter.[2][3] Work in a well-ventilated area, preferably under a chemical fume hood. |
Operational Plan: Handling and Storage
Safe Handling:
-
Handle the substance in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Emergency Procedures
First-Aid Measures:
-
If inhaled: Move the victim into fresh air.[2]
-
In case of skin contact: Take off contaminated clothing immediately and rinse the skin with plenty of water or shower.[2][3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[2]
-
If swallowed: Rinse mouth with water. Give one or two glasses of water to drink and refer for medical attention.[2][3]
Spill Management:
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Avoid dust formation.[2] If appropriate, moisten first to prevent dusting.[3]
-
Sweep up the spilled substance into covered, sealable containers.[3]
-
Collect the residue and arrange for disposal according to local regulations.[2][3]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[6][7] Do not let the chemical enter the environment.[3] All disposal practices must be in accordance with local, state, and federal regulations.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
